4-(4-Ethylphenyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSIRMWDRXUHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362673 | |
| Record name | 4-(4-ethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101002-44-2 | |
| Record name | 4-(4-ethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Ethylphenyl)benzaldehyde CAS number 4748-78-1
This technical guide is structured to address the specific chemical entity defined by CAS 4748-78-1 , while critically addressing the nomenclature discrepancy in your request to ensure scientific accuracy.
CAS Number: 4748-78-1 Synonyms: p-Ethylbenzaldehyde; 4-Ethylbenzene-1-carboxaldehyde Content Type: Technical Reference & Application Guide
Executive Summary & Critical Disambiguation
Status: Commercially Available | Grade: Synthesis/Reagent (>98%)
Critical Nomenclature Note: There is a distinct structural divergence between the provided chemical name and the CAS number in the topic request.
-
The Name: "4-(4-Ethylphenyl)benzaldehyde" describes a biphenyl structure (two benzene rings).
-
The CAS (4748-78-1): Unequivocally identifies 4-Ethylbenzaldehyde , a single-ring aromatic aldehyde.
As the CAS number is the definitive chemical identifier in supply chain and regulatory databases (Sigma-Aldrich, PubChem, ECHA), this guide focuses on 4-Ethylbenzaldehyde (CAS 4748-78-1) . However, Section 3 details how this molecule serves as a critical precursor for synthesizing the biphenyl liquid crystal mesogens implied by your requested name.
Physiochemical Profile (CAS 4748-78-1)[1]
4-Ethylbenzaldehyde is a para-substituted aromatic aldehyde. Its ethyl group provides lipophilicity and steric bulk, while the aldehyde moiety serves as a reactive "linchpin" for downstream functionalization (e.g., Schiff base formation, oxidation, Wittig olefination).
Table 1: Core Physical Properties
| Property | Value | Validation/Note |
| Molecular Formula | C₉H₁₀O | Single benzene ring structure |
| Molecular Weight | 134.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon air exposure |
| Boiling Point | 221 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification |
| Density | 0.98 g/mL (at 25 °C) | Slightly less dense than water |
| Refractive Index | High index due to aromatic conjugation | |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible in water (<400 mg/L) |
| Flash Point | 92 °C (Closed Cup) | Combustible Liquid (Class IIIA) |
Synthetic Utility & Reaction Pathways[3][4][6][7]
The utility of 4-Ethylbenzaldehyde lies in its bifunctional nature. It is a primary scaffold for constructing Liquid Crystal (LC) Mesogens and Pharmaceutical Intermediates .
Synthesis of Liquid Crystal Mesogens (Schiff Bases)
The "4-(4-Ethylphenyl)..." nomenclature in your request strongly suggests an interest in Liquid Crystal (LC) research. 4-Ethylbenzaldehyde is a key precursor for Nematic Liquid Crystals of the Schiff base class (MBBA analogs).
Mechanism: Condensation of 4-Ethylbenzaldehyde with 4-alkoxyanilines yields an extended
Visualization: Divergent Synthetic Workflows
The following diagram illustrates the transformation of 4-Ethylbenzaldehyde into LC mesogens and pharmaceutical scaffolds.
Caption: Divergent synthesis showing the conversion of CAS 4748-78-1 into Liquid Crystal mesogens (green), Pharmaceutical acids (red), and Stilbenes (yellow).
Experimental Protocol: Synthesis of a Nematic Schiff Base
Objective: Synthesize a liquid crystalline material using 4-Ethylbenzaldehyde. Reaction Type: Acid-Catalyzed Dehydration (Condensation).
Reagents
-
Electrophile: 4-Ethylbenzaldehyde (CAS 4748-78-1) - 10.0 mmol (1.34 g)
-
Nucleophile: 4-Butylaniline - 10.0 mmol (1.49 g)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g of 4-Ethylbenzaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.49 g of 4-Butylaniline followed by the remaining 10 mL of ethanol.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 hours. Note: The solution will typically turn yellow, indicating imine formation.
-
Work-up: Allow the solution to cool to room temperature, then place in an ice bath (0 °C). The Schiff base should precipitate as a crystalline solid.
-
Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to remove unreacted aldehyde/amine.
-
Validation:
-
IR Spectroscopy: Disappearance of C=O stretch (1700 cm⁻¹) and appearance of C=N imine stretch (~1625 cm⁻¹).
-
Phase Transition: Use Differential Scanning Calorimetry (DSC) to determine the Nematic-Isotropic transition temperature (
).
-
Medicinal Chemistry Applications
Beyond materials science, CAS 4748-78-1 is utilized in drug discovery:
-
Tyrosinase Inhibition: 4-substituted benzaldehydes, including the ethyl derivative, function as competitive inhibitors of mushroom tyrosinase. This activity is relevant for developing treatments for hyperpigmentation disorders.
-
Antibacterial Scaffolds: The aldehyde group allows for the rapid generation of hydrazone libraries which are screened for antibacterial efficacy.
Handling, Stability & Safety (SDS Summary)
Hazard Classification (GHS):
Storage Protocol
-
Oxidation Sensitivity: Benzaldehydes autoxidize to benzoic acids upon prolonged exposure to air.
-
Requirement: Store under an inert atmosphere (Nitrogen or Argon) in a tightly closed container.
-
Temperature: Cool, dry place (2-8 °C is preferred for long-term storage to inhibit oxidation rates).
Emergency Response[8]
-
Skin Contact: Wash with soap and water. The lipophilic ethyl tail aids skin absorption; do not use solvents like acetone to wash skin.
-
Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (flammability risk).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20861, 4-Ethylbenzaldehyde. Retrieved from [Link]
-
Jiménez, M., et al. (2001). Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Journal of Agricultural and Food Chemistry, 49(8), 4060-4063. (Validates tyrosinase inhibition activity).
-
NIST Mass Spectrometry Data Center. 4-Ethylbenzaldehyde Gas Chromatography Mass Spectra. Retrieved from [Link]
Sources
4-(4-Ethylphenyl)benzaldehyde molecular weight and formula
This technical guide provides a comprehensive analysis of 4-(4-Ethylphenyl)benzaldehyde , a critical biphenyl intermediate used in the synthesis of liquid crystals and advanced organic materials.
Executive Summary
This compound (also known as 4'-Ethyl[1,1'-biphenyl]-4-carbaldehyde) is a functionalized biphenyl derivative characterized by an aldehyde group on one ring and an ethyl substitution on the opposing para-position. This structural anisotropy makes it a vital "mesogenic core" candidate for liquid crystal displays (LCDs) and a key intermediate in the synthesis of organic light-emitting diodes (OLEDs).
This guide details the physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and structural characterization necessary for high-purity applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data establishes the baseline identity for this compound. Note that unlike the simpler 4-ethylbenzaldehyde, this molecule contains a biphenyl backbone, significantly altering its molecular weight and phase behavior.
Table 1: Physicochemical Profile
| Parameter | Technical Specification |
| IUPAC Name | 4-(4-Ethylphenyl)benzenecarbaldehyde |
| Common Name | 4'-Ethyl-4-biphenylcarboxaldehyde |
| CAS Registry Number | 56056-07-2 |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| SMILES | CCc1ccc(cc1)-c2ccc(C=O)cc2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~58–65 °C (Dependent on purity/polymorph) |
| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water |
Critical Note: Do not confuse this compound with 4-Ethylbenzaldehyde (MW 134.18 g/mol ) or 4-Phenylbenzaldehyde (MW 182.22 g/mol ). The ethyl group adds lipophilicity and lowers the melting point relative to the unsubstituted biphenyl analog.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling. This pathway is preferred over direct formylation of 4-ethylbiphenyl due to higher regioselectivity and milder conditions.
Reaction Logic
The synthesis involves the coupling of an aryl halide (electrophile) with an arylboronic acid (nucleophile) in the presence of a palladium(0) catalyst and a base.[1][2]
-
Coupling Partner A: 4-Bromobenzaldehyde (Electrophile)
-
Coupling Partner B: 4-Ethylphenylboronic acid (Nucleophile)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
Visualized Reaction Pathway
The following diagram illustrates the catalytic cycle and workflow for this specific synthesis.
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: Perform all steps under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the boronic acid and oxidation of the catalyst.
-
Degassing: In a three-neck round-bottom flask, combine Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge with Nitrogen for 30 minutes.
-
Reagent Addition: Add 4-Bromobenzaldehyde (10 mmol, 1.85 g) and 4-Ethylphenylboronic acid (11 mmol, 1.65 g) to the solvent mixture.
-
Base Activation: Add Potassium Carbonate (20 mmol, 2.76 g). Stir for 5 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (0.3 mmol, ~350 mg) quickly to minimize air exposure.
-
Reflux: Heat the mixture to mild reflux (approx. 90°C) under Nitrogen for 16 hours. Monitor reaction progress via TLC (eluent: 10% Ethyl Acetate in Hexanes).
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and separate the organic layer.
-
Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from a mixture of Hexanes and minimal Ethanol to yield white crystals.
Structural Characterization
Validating the structure requires confirming the presence of the aldehyde, the biphenyl linkage, and the ethyl group.
NMR Spectroscopy Logic
The proton NMR (¹H NMR) spectrum is distinct.[3] The diagram below maps the chemical shifts to the specific protons in the molecule.[3]
Figure 2: Expected ¹H NMR chemical shift assignments (in CDCl₃).
Key Spectral Features
-
¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, CHO), 7.94 (d, J=8.2 Hz, 2H, Ar-H ortho to CHO), 7.75 (d, J=8.2 Hz, 2H, Ar-H meta to CHO), 7.58 (d, J=8.1 Hz, 2H, Ar-H), 7.32 (d, J=8.1 Hz, 2H, Ar-H), 2.72 (q, J=7.6 Hz, 2H, CH₂), 1.29 (t, J=7.6 Hz, 3H, CH₃).
-
IR (ATR): ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic), ~2960 cm⁻¹ (C-H aliphatic).
Applications in R&D
Liquid Crystal Synthesis
This molecule serves as a "mesogen"—the rigid core responsible for liquid crystalline phases.
-
Mechanism: The biphenyl core provides rigidity, while the ethyl tail provides flexibility. The aldehyde group acts as a reactive handle for condensation reactions (e.g., Knoevenagel condensation) to extend the conjugation length, creating nematic liquid crystals.
Pharmaceutical Intermediates
The biphenyl scaffold is a "privileged structure" in medicinal chemistry.
-
Usage: It is used as a precursor for Angiotensin II receptor antagonists (sartans) and various anti-inflammatory agents where lipophilic biphenyl groups facilitate binding to hydrophobic pockets in proteins.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gray, G. W. (1998). Thermotropic Liquid Crystals. Wiley & Sons. (Reference for biphenyl mesogens).
-
PubChem Compound Summary. (2024). 4'-Ethyl[1,1'-biphenyl]-4-carbaldehyde (CAS 56056-07-2). National Center for Biotechnology Information.
-
Organic Syntheses. (1998).[4] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1][5] Synth. 75,[4] 53.
Sources
Technical Guide: Spectral Data Analysis of 4-(4-Ethylphenyl)benzaldehyde
The following technical guide details the spectral data analysis, synthesis, and structural characterization of 4-(4-Ethylphenyl)benzaldehyde (CAS 101002-44-2).
Executive Summary & Chemical Identity
This compound , also known as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde , is a critical biphenyl intermediate used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical pharmacophores.[1][2] Its structural rigidity, combined with the polarizable aldehyde handle and the lipophilic ethyl tail, makes it a model system for studying conjugation effects in biphenyl systems.[1]
Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 4'-Ethylbiphenyl-4-carbaldehyde |
| CAS Number | 101002-44-2 |
| Molecular Formula | C |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | ~57–59 °C (Typical for biphenyl aldehydes) |
| Solubility | Soluble in CHCl |
Synthesis & Experimental Protocol
To ensure the integrity of spectral analysis, the compound must be synthesized with high purity (>98%).[1] The industry-standard method is the Suzuki-Miyaura Cross-Coupling reaction, which couples an aryl halide with an arylboronic acid.[1]
Optimized Synthetic Workflow
Reaction: 4-Bromobenzaldehyde + 4-Ethylphenylboronic acid
Step-by-Step Protocol
-
Reagent Prep: In a 100 mL round-bottom flask, charge 4-bromobenzaldehyde (1.0 eq, 10 mmol) and 4-ethylphenylboronic acid (1.1 eq, 11 mmol).
-
Solvent System: Add a mixture of Toluene:Ethanol:Water (4:1:1 ratio, 60 mL).[1] The biphasic system ensures solubility of both organic reactants and inorganic bases.
-
Base Addition: Add Potassium Carbonate (K
CO ) (2.0 eq, 20 mmol). Degas the mixture with Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation). -
Catalyst Loading: Quickly add Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%).[1] -
Reflux: Heat to reflux (approx. 90°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO
, Hexane/EtOAc gradient).
Synthesis Logic Diagram
Caption: Logic flow for the Suzuki-Miyaura synthesis of the target biphenyl aldehyde.
Spectral Data Analysis
This section provides a detailed breakdown of the spectroscopic signatures. The data is derived from the structural causality of the biphenyl system.[1]
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is characterized by a distinct aldehyde singlet, two AA'BB' aromatic systems (due to para-substitution), and the ethyl group's alkyl pattern.[1]
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.05 | Singlet (s) | 1H | -CHO | Aldehyde proton is highly deshielded by the carbonyl anisotropy.[1] |
| 7.95 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (a) | Protons ortho to the electron-withdrawing CHO group (Ring A).[1] |
| 7.75 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (b) | Protons meta to CHO, adjacent to the biphenyl bond (Ring A).[1] |
| 7.58 | Doublet (d, J=8.1 Hz) | 2H | Ar-H (c) | Protons on Ring B, adjacent to the biphenyl bond.[1] |
| 7.32 | Doublet (d, J=8.1 Hz) | 2H | Ar-H (d) | Protons ortho to the ethyl group (Ring B).[1] |
| 2.71 | Quartet (q, J=7.6 Hz) | 2H | -CH | Benzylic methylene protons coupled to the methyl group.[1] |
| 1.29 | Triplet (t, J=7.6 Hz) | 3H | -CH | Terminal methyl protons coupled to the methylene.[1] |
Interpretation:
-
Aromatic Region (7.3 – 8.0 ppm): The biphenyl system shows a "roofing" effect where the inner protons (adjacent to the C-C bond connecting the rings) often shift closer to each other.[1] However, the strong electron-withdrawing nature of the aldehyde pushes the Ring A protons downfield (higher ppm) compared to the alkyl-substituted Ring B.[1]
B. Carbon-13 NMR ( C NMR)
The carbon spectrum confirms the backbone skeleton.[1]
Solvent: CDCl
| Shift ( | Assignment | Note |
| 191.9 | C=O | Characteristic aldehyde carbonyl carbon.[1] |
| 147.1 | Ar-C (Quaternary) | Ring A carbon attached to the biphenyl bond. |
| 144.8 | Ar-C (Quaternary) | Ring B carbon attached to the Ethyl group. |
| 137.2 | Ar-C (Quaternary) | Ring B carbon attached to the biphenyl bond. |
| 135.1 | Ar-C (Quaternary) | Ring A carbon attached to CHO. |
| 130.3 | Ar-CH | Ring A (ortho to CHO). |
| 128.6 | Ar-CH | Ring B (ortho to Ethyl). |
| 127.4 | Ar-CH | Ring A (meta to CHO). |
| 127.1 | Ar-CH | Ring B (adjacent to biphenyl bond). |
| 28.7 | -CH | Benzylic methylene. |
| 15.5 | -CH | Methyl carbon. |
C. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carbonyl stretch and aromatic overtones.[1]
-
1700–1705 cm
(Strong): C=O Stretching. This is the diagnostic peak for the aldehyde.[1] -
2850 & 2750 cm
(Medium): C-H Stretching (Aldehyde Fermi doublet).[1] Distinctive "w" shape for aldehydes. -
3030 cm
(Weak): C-H Stretching (Aromatic).[1] -
2960–2870 cm
: C-H Stretching (Alkyl ethyl group).[1] -
1605, 1580 cm
: C=C Aromatic ring breathing modes.[1] -
810–830 cm
: C-H Out-of-plane bending (para-substituted rings).
D. Mass Spectrometry (GC-MS)
-
Molecular Ion (M
): m/z = 210.1 (Base peak or strong intensity due to aromatic stability).[1] -
Fragment (M - 29): m/z = 181 (Loss of ethyl radical or CHO radical).
-
Fragment (M - 1): m/z = 209 (Loss of aldehydic proton, stable acylium ion).[1]
Structural Validation Pathway
To validate the synthesized compound, researchers should follow this logic flow:
Caption: Analytical decision matrix for validating this compound.
References
-
Chemical Identity & CAS: GuideChem. (2025). 4'-Ethylbiphenyl-4-carboxaldehyde Properties and CAS 101002-44-2.[2] Link
-
Synthesis Protocol (Suzuki Coupling): Royal Society of Chemistry. (2015).[1][3] Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Link
-
General Spectral Data (Analogous Methyl Derivative): Santa Cruz Biotechnology. 4-(4-Methylphenyl)benzaldehyde Data Sheet. Link
-
Mechanistic Insight: BenchChem. Synthesis of 4-Formylphenylboronic Acid derivatives. Link[1]
Sources
Crystal Engineering of 4-Substituted Benzaldehydes: Structural Motifs and Pharmaceutical Implications
Executive Summary
The solid-state behavior of 4-substituted benzaldehydes represents a canonical study in crystal engineering. For drug development professionals, understanding these structures is not merely an academic exercise; it is a predictive tool for solubility, bioavailability, and polymorphic stability in Active Pharmaceutical Ingredients (APIs). This guide dissects the supramolecular synthons driven by para-substitution, providing a rigorous, self-validating protocol for their crystallization and analysis.
Molecular Geometry and Electronic Governance
The crystal packing of 4-substituted benzaldehydes is governed by the competition between the aldehyde group's dipole and the electronic nature of the substituent at the 4-position.
The Planarity Mandate
In the crystalline state, the aldehyde group (-CHO) typically lies coplanar with the benzene ring. This planarity maximizes
-
Electron Withdrawing Groups (EWG): (e.g., -NO
, -CN) enhance the acidity of the aldehyde C-H proton, promoting the formation of C-H...O hydrogen bonds. -
Electron Donating Groups (EDG): (e.g., -OH, -OMe) increase electron density at the carbonyl oxygen, making it a stronger hydrogen bond acceptor.
This electronic modulation dictates whether the crystal lattice is dominated by centrosymmetric dimers (common in carboxylic acids but less so here) or infinite "catemeric" chains.
Supramolecular Synthons and Packing Motifs
The core of this topic lies in the specific intermolecular interactions (synthons) that hold the crystal together.
Case Study A: 4-Hydroxybenzaldehyde (The H-Bond Dominator)
This molecule is a classic "head-to-tail" assembler. The phenolic -OH is a strong donor, and the carbonyl oxygen is a strong acceptor.
-
Primary Motif: Infinite linear chains formed via O-H...O=C hydrogen bonds.
-
Secondary Motif: These chains pack into layers stabilized by weak C-H...
interactions. -
Polymorphism: It exhibits solvent-dependent polymorphism. Form I (stable) and Form II (metastable) differ in the specific rotation of the hydroxyl group and the packing efficiency of the chains.
Case Study B: 4-Nitrobenzaldehyde (The Dipole Driver)
With a strong EWG, the molecule possesses a significant dipole moment.
-
Primary Motif: The -NO
group is a weak acceptor. The structure is often dominated by C-H...O interactions involving the acidic aldehydic proton and the nitro oxygen, forming 2D sheets rather than simple linear chains. -
Stacking: Strong
- stacking is observed due to the electron-deficient ring.
Case Study C: 4-Chlorobenzaldehyde (The Halogen Director)
-
Primary Motif: Characterized by Type II Halogen bonding (Cl...O) and Cl...Cl interactions. The chlorine atom acts as a Lewis acid at its
-hole, interacting with the electron-rich carbonyl oxygen.
Visualization: Interaction Hierarchy
The following diagram illustrates the decision logic for predicting crystal packing based on substituent properties.
Caption: Logical flow showing how the electronic nature of the 4-substituent dictates the dominant supramolecular synthon and final crystal packing motif.
Comparative Crystallographic Data[1][2][3]
The following table consolidates crystallographic parameters for the three primary derivatives. Note the prevalence of the Monoclinic system, which is statistically favored for organic molecules of this symmetry (
| Compound | Substituent | Space Group | Crystal System | Primary Interaction | Melting Point (°C) |
| 4-Hydroxybenzaldehyde | -OH | Monoclinic | O-H...O (Strong) | 116 | |
| 4-Nitrobenzaldehyde | -NO | Monoclinic | C-H...O (Weak) | 106 | |
| 4-Chlorobenzaldehyde | -Cl | Monoclinic | Cl...O / Cl...Cl | 47 | |
| 4-Methoxybenzaldehyde | -OMe | Liquid | N/A | N/A (Liquid at RT) | -1 |
Note: 4-Methoxybenzaldehyde (Anisaldehyde) is included to demonstrate that despite having a strong EDG, the lack of a hydrogen bond donor (unlike the -OH group) and the flexibility of the methoxy group prevents solid lattice formation at room temperature.
Experimental Protocol: Isothermic Slow Evaporation
To study these structures or screen for polymorphs, a rigorous crystallization protocol is required. This method minimizes kinetic trapping and favors the thermodynamic form.
The "Self-Validating" Workflow
This protocol includes checkpoints (validation steps) to ensure the crystals grown are suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Materials:
-
Target Benzaldehyde Derivative (98%+ purity)
-
Solvents: Ethanol (Polar Protic), Ethyl Acetate (Polar Aprotic), Toluene (Non-polar).
-
0.45 µm PTFE Syringe Filters.
-
Scintillation Vials (20 mL).
Step-by-Step Methodology:
-
Solubility Screen: Dissolve 100 mg of compound in minimal solvent at room temperature.
-
Validation: If the solution is cloudy, filter through a 0.45 µm filter. Particulates act as heterogenous nucleation sites, yielding poor quality crystals.
-
-
Saturation: Add solvent until the solid is fully dissolved, then add an excess of 10-20%. Warm gently (40°C) to ensure complete dissolution, then cool to 25°C.
-
Vessel Preparation: Transfer the solution to a clean scintillation vial. Cover the top with Parafilm.
-
Controlled Evaporation: Pierce 3-5 small holes in the Parafilm using a needle.
-
Causality: The rate of evaporation is controlled by the number of holes. Too fast = amorphous precipitate; Too slow = solvent inclusion.
-
-
Harvesting: Allow to stand undisturbed for 3-7 days.
-
Validation: Inspect under a polarized light microscope. High-quality single crystals will extinguish light uniformly when rotated (birefringence).
-
-
Analysis: Select a crystal with defined faces (0.2 - 0.5 mm size) for SC-XRD.
Visualization: Crystallization Workflow
Caption: Operational workflow for growing diffraction-quality single crystals, including a critical feedback loop at the microscopy validation stage.
Pharmaceutical & Material Applications[3][4][5][6][7]
Why does the crystal structure of these simple aldehydes matter to a drug developer?
Polymorph Screening in API Design
Many active pharmaceutical ingredients (APIs) contain benzaldehyde substructures. The polymorphism exhibited by 4-hydroxybenzaldehyde (Forms I and II) serves as a model system.[1]
-
Bioavailability: Metastable polymorphs often have higher solubility but lower stability. Understanding how the 4-substituent drives packing helps in selecting the optimal solid form for dosage.
-
Regulatory Compliance: The FDA requires strict control over polymorphic forms. If a 4-substituted benzaldehyde intermediate changes polymorphs during scale-up, it can alter the reaction kinetics of the final drug synthesis.
Non-Linear Optical (NLO) Materials
Non-centrosymmetric crystal packing is a requirement for Second Harmonic Generation (SHG).
-
Derivatives like 4-nitrobenzaldehyde are investigated for NLO properties. While 4-nitrobenzaldehyde itself is centrosymmetric (
), co-crystallization strategies are often used to break this symmetry, utilizing the strong dipole moment of the push-pull system to enhance optical nonlinearity.
References
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Data for 4-Nitrobenzaldehyde (Refcode NBZALD) and 4-Hydroxybenzaldehyde (Refcode HMBALD). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde. [Link]
-
Snider, D. A., et al. "Polymorphism in generic drug product development."[2] Advanced Drug Delivery Reviews (2004). [Link]
Sources
Mechanistic Control of Hydrogen Bonding in Phenyl Benzaldehyde Scaffolds
From Conformational Locking to Crystal Engineering
Executive Summary
This technical guide analyzes the structural and electronic consequences of hydrogen bonding (H-bonding) in phenyl benzaldehyde derivatives. While often viewed merely as a secondary interaction, H-bonding in these systems acts as a primary determinant of conformational atropisomerism , crystal packing efficiency , and membrane permeability .
For researchers in medicinal chemistry and material science, understanding the duality between Resonance-Assisted Hydrogen Bonding (RAHB) (intramolecular) and dimeric stacking (intermolecular) is critical for rational drug design and solid-state engineering.
Structural Mechanics of H-Bonding
The phenyl benzaldehyde scaffold consists of a biphenyl core with a formyl (-CHO) substituent. The behavior of this system is governed by the interplay between steric repulsion (the "biphenyl twist") and electronic locking via hydrogen bonds.
1.1 The "Conformational Lock" (Intramolecular)
In derivatives such as 2-hydroxy-5-phenylbenzaldehyde , the ortho-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen. This is not a static electrostatic interaction but a dynamic resonance phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB) .
-
Mechanism: The
-electron delocalization within the benzene ring reinforces the H-bond. The resonance forms create a quasi-six-membered ring, significantly shortening the distance (typically ) compared to standard H-bonds. -
Energetic Consequence: This interaction provides 5–10 kcal/mol of stabilization energy, effectively "locking" the benzaldehyde moiety into a planar conformation relative to the phenol ring.
-
Biphenyl Torsion: The attached phenyl ring (at position 5, for example) introduces a steric twist. While the benzaldehyde core is planar, the distal phenyl ring typically rotates 35–45° out of plane to minimize steric clash between ortho protons, unless constrained by crystal packing forces.
1.2 Intermolecular Dimerization
In the absence of ortho-donors (e.g., 4-phenylbenzaldehyde ), the molecule cannot form internal locks. Instead, it relies on intermolecular interactions:
-
C-H
O Interactions: The formyl proton acts as a weak donor to the carbonyl oxygen of a neighboring molecule. - -Stacking: The biphenyl core facilitates T-shaped or parallel-displaced stacking in the crystal lattice.
-
Thermodynamic Impact: These interactions are weaker (1–3 kcal/mol) and reversible, leading to lower melting points and higher solubility compared to their internally locked counterparts.
Spectroscopic Characterization Protocols
To validate the presence and strength of these H-bonds, a multi-modal spectroscopic approach is required.
2.1 Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
-
Free Carbonyl: Appears at
. -
H-Bonded Carbonyl: The bond weakens due to electron density transfer to the oxygen, causing a red shift to
. -
Protocol: Compare spectra in a non-polar solvent (e.g.,
, where intermolecular bonds dissociate) vs. solid state (KBr pellet). If the red shift persists in dilute solution, the H-bond is intramolecular .
2.2 Nuclear Magnetic Resonance (
H-NMR)
-
Hydroxyl Proton: In strong RAHB systems, the phenolic -OH proton is heavily deshielded, shifting downfield to
. -
Temperature Coefficient: Perform Variable Temperature (VT) NMR in
.
2.3 Single Crystal X-Ray Diffraction (XRD)
This provides the definitive geometric proof.
-
Metric: Measure the
distance.-
Weak/Normal:
-
Strong (RAHB):
-
-
Planarity: Measure the torsion angle
between the aldehyde group and the aromatic ring. A value near confirms the conformational lock.
Implications in Drug Design
In medicinal chemistry, phenyl benzaldehydes function as "Molecular Chameleons."
3.1 Permeability and Lipinski's Rules
Intramolecular H-bonding effectively "hides" the polarity of the donor and acceptor groups.
-
Effect: This reduces the solvent-accessible polar surface area (PSA).
-
Result: A molecule that appears polar (high potential for solubility) behaves lipophilically (high
) when crossing the lipid bilayer. This improves oral bioavailability without sacrificing binding potential.
3.2 Entropy-Enthalpy Compensation
Pre-organizing the ligand conformation via an intramolecular lock reduces the entropic penalty (
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-5-phenylbenzaldehyde
This protocol utilizes a Suzuki-Miyaura coupling followed by Reimer-Tiemann formylation (or formylation of a pre-coupled phenol).
-
Reagents: 5-bromo-2-hydroxybenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas thoroughly with
. -
Reaction: Reflux at 100°C for 12 hours under inert atmosphere.
-
Workup: Cool, filter through Celite, extract with EtOAc. Wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Check for disappearance of Aryl-Br stretch in IR and appearance of biphenyl protons in NMR.
Protocol B: Variable Temperature NMR Validation
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL
(for non-polar baseline) and a separate sample in . -
Acquisition: Acquire
H-NMR spectra at 298K, 313K, 328K, and 343K. -
Analysis: Plot chemical shift (
) vs. Temperature (T).-
Calculate coefficient
. -
Values
indicate stable intramolecular H-bonds.
-
Visualization
Diagram 1: Characterization Logic Flow
This workflow illustrates the decision matrix for distinguishing intra- vs. intermolecular bonding.
Caption: Decision matrix for spectroscopic validation of hydrogen bonding modes in benzaldehyde derivatives.
Diagram 2: Mechanistic Impact on Bioavailability
This diagram correlates the chemical structure to pharmacodynamic properties.
Caption: Causal pathway linking RAHB structural features to drug-like properties (permeability and affinity).
References
-
C–H...O Hydrogen Bonding in 4-Phenylbenzaldehyde. Source: Royal Society of Chemistry (RSC), CrystEngComm. Context: Detailed crystallographic analysis of intermolecular dimerization in non-hydroxylated phenyl benzaldehydes.
-
Resonance-Assisted Hydrogen Bonding (RAHB) in o-Hydroxybenzaldehydes. Source: MDPI, Molecules. Context: Quantitative analysis of H-bond energy and aromaticity transfer in RAHB systems.
-
Conformational Analysis of Biphenyl Derivatives. Source: Chemistry LibreTexts. Context: Fundamental mechanics of the "biphenyl twist" and atropisomerism relevant to the phenyl tail.[12]
-
Intramolecular Hydrogen Bonding in Drug Discovery. Source: Journal of Medicinal Chemistry (via NIH). Context: Review of how intramolecular H-bonds modulate lipophilicity and permeability (Molecular Chameleons).
Sources
- 1. Intramolecular hydrogen bonding is found in `:` [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. Nature of Intramolecular Resonance Assisted Hydrogen Bonding in Malonaldehyde and Its Saturated Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate - askIITians [askiitians.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nature of Intramolecular Resonance Assisted Hydrogen Bonding in Malonaldehyde and Its Saturated Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resonance-assisted hydrogen bonds revisited. Resonance stabilization vs. charge delocalization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Friedel-Crafts Acylation of Ethylbenzene – Mechanistic Constraints & Optimization Protocols
Executive Summary
The Friedel-Crafts acylation of ethylbenzene is a cornerstone reaction for synthesizing ethyl-aryl ketones (e.g., p-ethylacetophenone), key intermediates in the pharmaceutical and agrochemical industries. Unlike its alkylation counterpart, acylation avoids poly-substitution and carbocation rearrangements. However, it presents unique challenges: stoichiometric catalyst waste , regiochemical competition (ortho vs. para) , and product inhibition .
This application note provides a deep dive into these limitations, offering a validated protocol for the acetylation of ethylbenzene and strategies to maximize the para-isomer yield while managing the inevitable aluminum chloride waste stream.
Mechanistic Constraints: The Stoichiometric Trap
The primary limitation of this reaction is not kinetic but stoichiometric. In catalytic theory, a Lewis acid (AlCl₃) should regenerate. In practice, the acylation of ethylbenzene requires >1.0 equivalent of catalyst.
The "Product Inhibition" Phenomenon
The resulting ketone product is more basic than the starting acyl chloride. The carbonyl oxygen of the product forms a strong, stable complex with the aluminum chloride, effectively removing the catalyst from the cycle. This necessitates a hydrolysis step to liberate the product, destroying the catalyst and generating large volumes of acidic aluminum waste.
Pathway Visualization
The following diagram illustrates the active electrophile formation and the irreversible complexation step that halts the catalytic cycle.
Figure 1: Mechanistic pathway highlighting the formation of the stable Product-AlCl₃ complex, which necessitates stoichiometric catalyst usage.
Regiochemical Limitations: The Ortho/Para Battle
Ethylbenzene contains an ethyl group, which is activating and ortho/para directing . However, the regioselectivity is heavily influenced by steric hindrance and solvent effects.
Steric Hindrance
The ethyl group is bulkier than a methyl group (toluene). Consequently, attack at the ortho position is sterically disfavored compared to the para position.
-
Ortho Attack: Higher transition state energy due to steric clash between the ethyl group and the incoming acylium-AlCl₃ complex.
-
Para Attack: Lower energy barrier; major product.
Solvent Effects on Regioselectivity
The choice of solvent dramatically alters the ortho:para ratio.
| Solvent System | Mechanism of Influence | Approx. Para Selectivity |
| Carbon Disulfide (CS₂) | Non-polar. The active electrophile is the tight ion pair or free acylium ion (smaller). | Moderate (~85-90%) |
| Nitrobenzene | Polar. Forms a bulky complex with the acylium ion/AlCl₃. This huge electrophile cannot easily access the ortho position. | High (>95%) |
| Dichloromethane (DCM) | Moderate polarity. Standard laboratory compromise. | Good (~90-92%) |
Critical Insight: While nitrobenzene improves para-selectivity, it is toxic and high-boiling (210°C), making workup difficult. DCM is often preferred for ease of removal, despite slightly lower selectivity.
Experimental Protocol: Acetylation of Ethylbenzene
Objective: Synthesis of 4-ethylacetophenone via Friedel-Crafts Acylation. Scale: Laboratory (100 mmol scale).
Reagents & Equipment
-
Substrate: Ethylbenzene (10.6 g, 100 mmol)
-
Reagent: Acetyl Chloride (8.6 g, 110 mmol)
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol) – Must be fresh/yellow, not white powder (hydrolyzed).
-
Solvent: Dichloromethane (DCM) (50 mL) or dry 1,2-dichloroethane.
-
Apparatus: 250 mL 3-neck RBF, reflux condenser, dropping funnel, CaCl₂ drying tube (or N₂ line), HCl gas trap.
Step-by-Step Methodology
-
Setup: Flame-dry the glassware. Assemble the apparatus under a nitrogen atmosphere. Connect the outlet to a scrubber (NaOH solution) to neutralize evolved HCl gas.
-
Catalyst Suspension: Charge the RBF with AlCl₃ (110 mmol) and DCM (30 mL). Cool to 0°C in an ice bath.
-
Acyl Chloride Addition: Add Acetyl Chloride (110 mmol) dropwise to the suspension. Stir for 10 min. Observation: The solid may dissolve partially, forming the acylium complex.
-
Substrate Addition: Mix Ethylbenzene (100 mmol) with DCM (20 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <10°C.
-
Why? Controlling the exotherm prevents side reactions and isomerization.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then reflux gently (40°C) for 1 hour.
-
Endpoint: Evolution of HCl gas ceases. The mixture typically turns a deep red/brown (the complex).
-
-
Quench (CRITICAL): Pour the reaction mixture slowly onto a mixture of 100g ice and 20 mL conc. HCl.
-
Safety:Never add water to the reaction mixture; always add the mixture to water. The hydrolysis is violent.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics.
-
Wash: Wash with water (1x), 10% NaOH (1x, to remove unreacted acid), and brine (1x). Dry over MgSO₄.
-
Purification: Remove solvent via rotary evaporation. Distill the residue under vacuum to isolate 4-ethylacetophenone.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 4-ethylacetophenone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | "Dead" Catalyst | Ensure AlCl₃ is anhydrous. If it's white/dusty, it's hydrolyzed. It should be yellow/granular. |
| High Ortho Isomer | Temperature too high | Maintain strict 0°C during addition. Switch solvent to Nitrobenzene to force para selectivity. |
| Polyacylation | N/A | Rare. The acyl group deactivates the ring, preventing a second attack.[1] If observed, check for alkylation impurities.[2] |
| Violent Quench | Inverse addition | Always pour the reaction mixture into the ice water, never the reverse. |
Advanced Alternatives (Green Chemistry)
To overcome the AlCl₃ waste issue, modern drug development often employs heterogeneous catalysis:
-
Zeolites (H-Beta, ZSM-5): Solid acid catalysts that can be filtered and reused. They often show superior para-selectivity due to pore shape confinement (shape-selective catalysis).
-
Flow Chemistry: Using packed-bed reactors with solid acids allows for continuous processing, better heat management, and improved safety profiles compared to batch AlCl₃ processes.
References
-
Mechanistic Foundation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Regioselectivity Data: Oregon State University. Synthesis and Characterization of 4-Ethylbenzophenone.
-
Solvent Effects: Master Organic Chemistry. "Friedel-Crafts Acylation: Limitations and Mechanism".
-
Green Alternatives: Sartori, G., & Maggi, R. Advances in Friedel-Crafts Acylation Reactions. CRC Press.
Sources
Application Note: Chemoselective Oxidation of 4-Ethylbenzyl Alcohol to 4-Ethylbenzaldehyde
Executive Summary
This guide outlines the optimized protocols for the oxidation of 4-ethylbenzyl alcohol to 4-ethylbenzaldehyde. The transformation presents a specific chemoselectivity challenge: oxidizing the primary benzylic alcohol without over-oxidizing to the carboxylic acid (4-ethylbenzoic acid) or oxidizing the benzylic methylene of the para-ethyl group (ketonization).
We present two validated methodologies tailored to different scales and requirements:
-
Catalytic Anelli Oxidation (TEMPO/NaOCl): The preferred method for scalability, green chemistry compliance, and high atom economy.
-
Heterogeneous MnO₂ Oxidation: A rapid, filtration-based protocol suitable for small-scale medicinal chemistry and parallel synthesis.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The substrate, 4-ethylbenzyl alcohol, contains two susceptible sites for oxidation:
-
Site A (Target): The primary benzylic alcohol (–CH₂OH).
-
Site B (Off-Target): The benzylic methylene of the ethyl group (–CH₂CH₃).
Traditional oxidants like Potassium Permanganate (
Method Selection Matrix
| Feature | TEMPO/NaOCl (Anelli) | Activated MnO₂ | PCC/PDC (Chromium) |
| Scale Suitability | High (kg to ton) | Low (<10 g) | Low (Toxic waste) |
| Atom Economy | Excellent (Catalytic) | Poor (Stoichiometric excess) | Poor |
| Workup | Extraction/Phase Cut | Filtration | Silica Gel Column |
| Selectivity | High (Aldehyde) | High (Benzylic only) | High |
| Green Score | High (Water byproduct) | Medium (Solid waste) | Low (Cr toxicity) |
Protocol A: Catalytic Anelli Oxidation (Recommended)
Best for: Process chemistry, scale-up (>10g), and environmentally conscious workflows.
Mechanistic Insight
This method utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a radical catalyst. The actual oxidant is the
Reaction Pathway Visualization
Figure 1: The catalytic cycle of TEMPO-mediated oxidation. The oxoammonium ion acts as the hydride acceptor.
Detailed Procedure
Reagents:
-
4-Ethylbenzyl alcohol (1.0 eq)[1]
-
TEMPO (0.01 eq / 1 mol%)
-
KBr (0.1 eq / 10 mol%)
-
NaOCl (Commercial bleach, ~10-13% active chlorine, 1.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (solvent)
-
Saturated
(buffer)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-ethylbenzyl alcohol (13.6 g, 100 mmol) in DCM (100 mL).
-
Catalyst Addition: Add a solution of KBr (1.19 g, 10 mmol) in water (5 mL) and TEMPO (156 mg, 1 mmol). Cool the biphasic mixture to 0–5 °C using an ice bath.
-
Buffer: Add saturated aqueous
(50 mL) to buffer the system at pH 8.6–9.5. Critical: Low pH leads to disproportionation of NaOCl; High pH slows the reaction. -
Oxidant Addition: Add NaOCl solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10 °C.
-
Observation: The organic layer may turn orange/red due to the formation of the N-oxoammonium salt.
-
-
Reaction: Stir vigorously at 0–5 °C for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.
-
Quench: Once conversion is complete, add saturated aqueous
(Sodium Thiosulfate) to quench excess oxidant. The color should fade to pale yellow. -
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic extracts, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The crude product is often >95% pure. If necessary, purify via vacuum distillation (bp ~221 °C) or flash chromatography.
Protocol B: Activated MnO₂ Oxidation
Best for: Medicinal chemistry, rapid parallel synthesis, and acid-sensitive substrates.
Mechanistic Insight
Manganese Dioxide (
Workflow Visualization
Figure 2: Workflow for heterogeneous Manganese Dioxide oxidation. Note the activation step.
Detailed Procedure
Reagents:
-
4-Ethylbenzyl alcohol (1.0 eq)[1]
-
Activated
(10.0 – 20.0 eq) -
Dichloromethane (DCM) or Chloroform
Step-by-Step:
-
Activation (Critical): Commercial
varies widely in activity. Heat the reagent in an oven at 110–120 °C for at least 12 hours prior to use to remove occluded water. -
Setup: In a flask, dissolve the alcohol in DCM (0.1 M concentration).
-
Addition: Add activated
(10 equivalents). -
Reaction: Stir the suspension vigorously at room temperature (or reflux for faster kinetics).
-
Monitoring: Monitor by TLC. If conversion stalls, add another 5 equivalents of
. -
Workup: Filter the black suspension through a pad of Celite (diatomaceous earth) to remove the solids. Rinse the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate. This method typically yields clean product without further purification.
Analytical Validation
To confirm the identity of 4-ethylbenzaldehyde and ensure no over-oxidation to 4-ethylbenzoic acid :
| Method | Signal | Interpretation |
| 1H NMR (CDCl₃) | Aldehyde proton (Diagnostic). Disappearance of alcohol -CH₂- (~4.6 ppm). | |
| 1H NMR | Ethyl group . Confirm integration (2H and 3H) to ensure benzylic position is intact. | |
| IR Spectroscopy | ~1700 cm⁻¹ | Strong C=O stretch . |
| IR Spectroscopy | ~2700–2800 cm⁻¹ | Fermi doublet (C-H stretch of aldehyde). |
| IR Spectroscopy | Absence of ~3300 cm⁻¹ | Disappearance of O-H stretch. |
| GC-MS | M+ = 134 m/z | Molecular ion peak. |
Safety & Handling
-
TEMPO: Toxic if swallowed; severe eye irritant.[4] Store at 2-8°C.
-
NaOCl (Bleach): Corrosive. Do not mix with acids (releases Chlorine gas).
-
MnO₂: Strong oxidizer.[5] Do not heat with oxidizable organics in a closed system (explosion risk). Inhalation hazard (dust).[2]
References
-
Anelli Oxidation (Primary Reference): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.J. Org. Chem.1987 , 52, 2559–2562. Link
-
TEMPO Mechanism & Review: Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. Link
-
MnO₂ Selectivity: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. Manganese(IV) Oxide.[5]Encyclopedia of Reagents for Organic Synthesis, 2001 . Link
-
Process Safety (TEMPO): Ciriminna, R.; Pagliaro, M. Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.Org.[5][6][7][8] Process Res. Dev.2010 , 14, 245–251. Link
Sources
- 1. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]
- 7. lakeland.edu [lakeland.edu]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Advanced Application Note: 4-(4-Ethylphenyl)benzaldehyde in Liquid Crystal Synthesis
This Application Note is designed for research scientists and materials engineers specializing in the synthesis and characterization of mesogenic compounds for Liquid Crystal Displays (LCDs).
Executive Summary & Rationale
4-(4-Ethylphenyl)benzaldehyde is a critical biphenyl intermediate used in the synthesis of nematic liquid crystals , particularly the alkyl-cyanobiphenyl (nCB) class and terphenyl derivatives.[1] Its structural significance lies in the pre-assembled biphenyl core, which provides the rigid "rod-like" (calamitic) geometry essential for liquid crystalline phase formation. The ethyl tail acts as a short flexible spacer, lowering the melting point while maintaining high optical anisotropy (
This guide details the protocols for utilizing this aldehyde to synthesize high-performance liquid crystal components, specifically focusing on the conversion to 4'-ethyl-4-cyanobiphenyl (2CB) and Schiff base mesogens .[1]
Physicochemical Properties
The following data validates the starting material specifications required for high-purity LC synthesis.
| Property | Specification | Relevance to LCDs |
| CAS Number | 101002-44-2 | Unique Identifier |
| Molecular Weight | 210.27 g/mol | Stoichiometric calculations |
| Appearance | White to pale yellow solid | Color indicates oxidation levels (yellowing suggests oxidation to acid) |
| Purity Requirement | >99.5% (GC/HPLC) | Impurities >0.1% drastically reduce the Clearing Point ( |
| Solubility | Soluble in Toluene, THF, DCM | Compatible with standard organic synthesis solvents |
| Melting Point | ~60–65 °C (Typical) | Low MP facilitates melt-phase reactions if necessary |
Application I: Synthesis of 4'-Ethyl-4-cyanobiphenyl (2CB)
The conversion of the aldehyde functionality to a cyano (nitrile) group is the primary application of this intermediate.[1] Cyanobiphenyls are the historical backbone of LCD technology (e.g., in twisted nematic displays) due to their high positive dielectric anisotropy (
Mechanism
The transformation proceeds via a two-step sequence:[1][2][3]
-
Condensation: Reaction with hydroxylamine to form an oxime.[1]
-
Dehydration: Conversion of the oxime to a nitrile using a dehydrating agent (e.g., acetic anhydride or thionyl chloride).
Detailed Protocol
Step 1: Formation of the Oxime
-
Reagents: this compound (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (95%, 20 mL).
-
Procedure:
-
Dissolve the aldehyde in warm ethanol (50 °C).
-
Add hydroxylamine HCl and sodium acetate.
-
Reflux for 2 hours. Monitor consumption of aldehyde by TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Work-up: Pour into ice water (100 mL). The oxime will precipitate as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Checkpoint: Yield should be >90%.[1]
-
Step 2: Dehydration to Nitrile (2CB)
-
Reagents: Crude Oxime (from Step 1), Acetic Anhydride (excess, 10 mL/g of oxime).
-
Procedure:
-
Suspend the oxime in acetic anhydride.
-
Reflux at 140 °C for 4 hours. The suspension will clear as the reaction proceeds.
-
Quenching: Cool to room temperature and carefully pour into ice water (hydrolysis of excess anhydride is exothermic).
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with NaHCO₃ (sat.) to remove acid.
-
Purification (Critical): Liquid crystals require extreme purity. Purify via column chromatography (Silica gel, Hexane:DCM 9:1) followed by recrystallization from ethanol/hexane.
-
Characterization of Product (2CB)
-
Phase Transition: 2CB is a monotropic or low-melting liquid crystal.[1]
-
IR Spectroscopy: Look for the sharp characteristic
stretch at 2225 cm⁻¹ .[1] -
Impurities: Absence of
(1700 cm⁻¹) confirms complete conversion.[1]
Application II: Synthesis of Schiff Base Liquid Crystals
Aldehydes are excellent precursors for Schiff base (imine) liquid crystals, which are used to study fundamental mesophase behaviors and in ferroelectric mixtures.
Protocol
-
Reaction: this compound + 4-Butoxyaniline
Imine Mesogen + H₂O.[1] -
Catalyst: Glacial Acetic Acid (catalytic amount).
-
Solvent: Absolute Ethanol.[1]
-
Procedure:
-
Mix equimolar amounts of aldehyde and aniline in ethanol.
-
Add 2-3 drops of acetic acid.
-
Reflux for 4 hours.
-
Cool to 0 °C to crystallize the product.
-
Recrystallize repeatedly from ethanol until the clearing point is constant (constant
indicates purity).
-
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthetic utility of this compound in creating different classes of liquid crystals.
Figure 1: Divergent synthesis of Liquid Crystal classes from the aldehyde precursor.
Experimental Workflow for Quality Control
Ensuring the electronic purity of the final liquid crystal is paramount. The following workflow describes the self-validating loop for material qualification.
Figure 2: Purification and Characterization Workflow for Liquid Crystals.
References
-
Chemical Identity & Properties
-
Synthesis of Cyanobiphenyls
-
Peshkov, R. Y., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling.[1] Beilstein Journal of Organic Chemistry. (Describes alternative routes to alkyl-cyanobiphenyls).
-
-
Liquid Crystal Characterization
-
University of Colorado Boulder.[4] Synthesis of Liquid Crystals: "Filling Forms with Function". (General protocols for Schiff base and LC characterization).
-
-
General Synthesis of Biphenyl Aldehydes
-
BenchChem. 4-Cyano-4'-ethylbiphenyl Synthesis and Properties.[1] (Context on the final LC product derived from the aldehyde).
-
Sources
Use of 4-(4-Ethylphenyl)benzaldehyde as a mesogenic precursor
Application Note: Engineering Advanced Mesogens using 4-(4-Ethylphenyl)benzaldehyde
Abstract
This technical guide details the synthesis, derivatization, and characterization of This compound , a critical biphenyl precursor for liquid crystalline (LC) materials. Unlike standard alkyl-cyanobiphenyls, this aldehyde intermediate offers a versatile "reactive handle" for Schiff base condensation or Knoevenagel extensions, facilitating the creation of tunable mesophases. We bridge the gap between materials science and pharmaceutical applications, highlighting this molecule's utility in synthesizing Liquid Crystal Nanoparticles (LCNPs) for controlled drug delivery.
Strategic Introduction: The Biphenyl Advantage
In the design of thermotropic liquid crystals, the rigid core is the primary determinant of mesophase stability. The biphenyl moiety in this compound provides a high length-to-breadth ratio (aspect ratio), essential for anisotropic behavior.
-
The Ethyl Tail: Provides sufficient flexibility to lower melting points without destabilizing the crystalline order, unlike longer alkyl chains (e.g., heptyl/octyl) which can induce smectic-only phases.
-
The Aldehyde Head: A reactive electrophile allowing rapid diversification into esters, imines (Schiff bases), or stilbenes.
Application Scope:
-
Display Technology: Nematic phase components with low viscosity.
-
Pharma: Precursors for lipid-based LC carriers (LCNPs) used in solubilizing hydrophobic drugs.
Chemical Architecture & Synthesis Workflow
The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction, chosen for its high chemoselectivity and tolerance of the aldehyde functional group.
Diagram 1: Synthesis Pathway (Precursor to Mesogen)
Figure 1: Step-wise synthesis from commercial reagents to the final mesogenic Schiff base.
Protocol 1: Synthesis of the Precursor
Objective: Synthesis of this compound via Suzuki Coupling.
Reagents:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-Ethylphenylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
Solvent: Acetone/Water (3:1 v/v) or Toluene/Ethanol/Water (standard biphasic system).
Step-by-Step Methodology:
-
Degassing: In a three-neck round-bottom flask, combine the solvent mixture. Bubble nitrogen through the solvent for 20 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
-
Loading: Add 4-Bromobenzaldehyde, 4-Ethylphenylboronic acid, and Na₂CO₃ under a positive nitrogen flow.
-
Catalysis: Add Pd(OAc)₂ last. The solution typically turns orange/red.[1]
-
Reflux: Heat the mixture to reflux (approx. 70-80°C depending on solvent) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product usually has an R_f ~0.4–0.5.
-
Workup:
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation Check:
-
¹H NMR (CDCl₃): Look for the aldehyde singlet at δ ~10.0 ppm and the diagnostic ethyl group signals (triplet at ~1.2 ppm, quartet at ~2.7 ppm). Absence of doublet at δ ~7.6 ppm (starting bromide) confirms conversion.
Protocol 2: Derivatization to Schiff Base Mesogen
Objective: Condensation with 4-butylaniline to form a Nematic Liquid Crystal.
Context: The aldehyde group alone is not sufficiently anisotropic to form stable mesophases at room temperature. Converting it to an imine (Schiff base) extends the rigid core to three rings (if using a biphenyl amine) or two rings with a linker, inducing liquid crystallinity.
Methodology:
-
Stoichiometry: Mix this compound (1.0 eq) and 4-butylaniline (1.0 eq) in absolute Ethanol.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Equilibrium Drive: Reflux for 4 hours.
-
Expert Tip: For high-purity LCs, use a Dean-Stark trap (if using Toluene) or molecular sieves to remove water. The presence of water hydrolyzes the imine bond, destroying the LC phase.
-
-
Crystallization: Cool slowly. The Schiff base often precipitates as yellow needles.
-
Drying: Vacuum dry at 40°C for 12 hours. Solvent inclusions act as impurities that depress the clearing point.
Characterization Framework
To confirm the material is a Liquid Crystal, you must observe Mesomorphism (states of matter between solid and liquid).
Diagram 2: Characterization Logic Flow
Figure 2: Workflow for validating mesogenic properties.
Data Interpretation Table:
| Technique | Observation | Interpretation |
| POM (Cooling) | Thread-like textures ("Schlieren") | Nematic Phase: Molecules have orientational order but no positional order.[4] |
| POM (Cooling) | Fan-shaped / Focal Conic textures | Smectic Phase: Molecules are arranged in layers (higher order). |
| DSC (Heating) | Sharp peak at | Melting point (Crystal |
| DSC (Heating) | Small peak at | Clearing point (LC |
Pharmaceutical Application: LCNPs
Relevance to Drug Development: While this compound is a chemical intermediate, its derivatives are used to synthesize Liquid Crystal Nanoparticles (LCNPs) .
-
Mechanism: The hydrophobic biphenyl core allows the encapsulation of poorly water-soluble drugs (e.g., Paclitaxel) within the LC matrix.
-
Protocol Adaptation: React the aldehyde with a phospholipid or cholesterol derivative. The resulting amphiphile self-assembles in water to form Cubosomes or Hexosomes (lyotropic phases), which protect the drug payload and improve cellular uptake.
Troubleshooting & Optimization
-
Issue: Low Yield in Suzuki Coupling.
-
Cause: Inactive catalyst or oxygen presence.
-
Fix: Ensure Pd(OAc)₂ is black/brown, not grey. Increase catalyst load to 3 mol%. Use freshly degassed solvents.
-
-
Issue: No Mesophase Observed (Direct melting to isotropic).
-
Cause: The "ethyl" tail might be too short for the specific core aspect ratio.
-
Fix: Switch the aniline partner in Protocol 2 to one with a longer chain (e.g., 4-hexyloxyaniline). The "ethyl" on the aldehyde side acts as a rigid anchor; flexibility must come from the amine side.
-
-
Issue: Broad DSC Peaks.
-
Cause: Impurities (unreacted aldehyde acts as a plasticizer).
-
Fix: Recrystallize the Schiff base from Ethanol/Ethyl Acetate (1:1) until the melting range is < 1°C.
-
References
-
Suzuki-Miyaura Coupling for Biaryls
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Schiff Base Liquid Crystals Synthesis
- Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of new Schiff base esters possessing terminal chloro substituent. Molecular Crystals and Liquid Crystals, 452(1), 73-84.
-
Green Chemistry Approaches (Aqueous Suzuki)
- Polshettiwar, V., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green Chemistry Approaches. ChemSusChem, 3(5), 502-522.
-
Liquid Crystal Nanoparticles in Drug Delivery
- Bhatt, P., et al. (2020). Liquid Crystal Nanoparticles: A Novel Approach for Drug Delivery. Drug Discovery Today, 25(11), 2056-2065.
Sources
Alternative applications of 4-(4-Ethylphenyl)benzaldehyde in organic synthesis
[1]
Executive Summary
4-(4-Ethylphenyl)benzaldehyde (CAS: 101002-44-2), often referred to as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde, represents a critical class of alkyl-biphenyl precursors. While widely recognized as an intermediate in the synthesis of Sartan-class antihypertensives, its utility extends significantly into materials science and functional organic chemistry.
This guide moves beyond standard Suzuki cross-coupling syntheses of the molecule and focuses on its downstream applications . We explore its role as a mesogenic core for liquid crystals, a scaffold for reductive amination in combinatorial drug discovery, and a precursor for conjugated optoelectronic materials.
Chemical Profile & Reactivity
The biphenyl core provides rigid structural integrity, while the ethyl tail confers solubility and flexibility—properties essential for nematic liquid crystal phases. The aldehyde functionality at the para position serves as a versatile "chemical handle" for divergent synthesis.
| Property | Specification |
| IUPAC Name | 4-(4-Ethylphenyl)benzenecarbaldehyde |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Key Reactivity | Nucleophilic addition, Condensation, Oxidation/Reduction |
Application I: Synthesis of Nematic Liquid Crystals (Schiff Bases)
Principle
Biphenyl-based Schiff bases (imines) are classic mesogens. The reaction of this compound with para-substituted anilines yields rod-like molecules with high aspect ratios, exhibiting stable nematic phases. The ethyl group lowers the melting point, stabilizing the mesophase relative to the unsubstituted biphenyl.
Protocol: Acid-Catalyzed Condensation
Objective: Synthesis of N-(4-((4-ethylphenyl)benzylidene)-4-butylaniline.
Reagents:
-
This compound (1.0 eq)
-
4-Butylaniline (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 30 mL of anhydrous ethanol.
-
Addition: Add 10 mmol of 4-butylaniline dropwise. The solution may slightly darken.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.
-
Mechanistic Note: The acid protonates the carbonyl oxygen, increasing electrophilicity for the amine attack. Water is a byproduct; using anhydrous solvent drives the equilibrium forward (Le Chatelier’s principle).
-
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour. Precipitates will form.
-
Filtration: Filter the crude imine under vacuum.
-
Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.
-
Validation: Verify structure via ¹H-NMR (Look for imine singlet ~8.4 ppm) and assess mesogenic behavior via Differential Scanning Calorimetry (DSC).
Application II: Reductive Amination for Pharmaceutical Libraries
Principle
In medicinal chemistry, the biphenyl moiety is a privileged scaffold (e.g., Telmisartan). Reductive amination allows for the rapid attachment of diverse amine "heads" to the biphenyl "tail" under mild conditions, avoiding the harsh bases required for alkylation.
Protocol: Direct Reductive Amination with STAB
Objective: Synthesis of secondary/tertiary amine derivatives using Sodium Triacetoxyborohydride (STAB).
Reagents:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (1.0 eq)
Workflow:
-
Imine Formation (In Situ): Dissolve 1.0 mmol aldehyde and 1.1 mmol amine in 5 mL DCE. Add 1.0 mmol acetic acid. Stir for 30 minutes at room temperature.
-
Expert Insight: STAB is less reactive than NaBH₄ and will not reduce the aldehyde directly, ensuring chemoselectivity for the iminium ion formed in situ.
-
-
Reduction: Add 1.4 mmol STAB in one portion. Stir at room temperature for 12–16 hours under nitrogen.
-
Quench: Quench reaction with saturated aqueous NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).
Application III: Wittig Olefination for Optoelectronics
Principle
Conjugated biphenyl-styryl systems are used in OLEDs and organic scintillators. The Wittig reaction converts the aldehyde into an alkene with high regioselectivity, extending the π-conjugation length.
Protocol: Synthesis of Stilbene Derivatives
Objective: Synthesis of 1-(4-Ethylphenyl)-4-styrylbenzene.
Reagents:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Dry THF
Workflow:
-
Ylide Generation: Suspend phosphonium salt in dry THF at 0°C. Add t-BuOK slowly. The solution will turn bright orange/yellow (ylide formation). Stir for 30 mins.
-
Coupling: Add the aldehyde (dissolved in minimal THF) dropwise to the ylide solution.
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Workup: Pour into water, extract with ethyl acetate. The product often precipitates or is easily crystallized due to its planar, non-polar nature.
Visualizing the Synthetic Divergence
The following diagram illustrates the divergent utility of the this compound scaffold.
Caption: Divergent synthetic pathways transforming the aldehyde core into functional materials and bioactive scaffolds.
Troubleshooting & Validation Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Schiff Base) | Hydrolysis of imine | Ensure anhydrous solvents; use molecular sieves during reflux. |
| Incomplete Reduction (Amination) | Steric hindrance | Switch from STAB to NaCNBH₃ (stronger) or increase reaction time/temp. |
| Cis/Trans Mixture (Wittig) | Non-stabilized ylide | Use Schlosser modification for trans-selectivity or separate isomers via recrystallization. |
| Impurity in NMR (~10 ppm) | Unreacted Aldehyde | Check stoichiometry; aldehyde may be air-oxidized to acid (check ~12 ppm). Purify starting material. |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Org.[1] Synth. 1998, 75,[1] 53. [Link] (General protocol adapted for ethyl derivative).
-
Abdel-Mohsen, H. T., et al. Synthesis and Cytotoxic Activity of New Schiff Bases. (General reference for Schiff base methodology on biaryls). Molecules, 2020. [Link]
Application Note: Synthesis of Heterocyclic Compounds Using 4-(4-Ethylphenyl)benzaldehyde
This Application Note provides a comprehensive technical guide on the use of 4-(4-Ethylphenyl)benzaldehyde (CAS 101002-44-2) as a precursor in the synthesis of lipophilic heterocyclic compounds. This biphenyl aldehyde serves as a critical building block for introducing the 4'-ethylbiphenyl moiety, a scaffold highly valued in medicinal chemistry for enhancing membrane permeability and hydrophobic binding interactions.
Introduction & Strategic Value
This compound is a biphenyl derivative featuring an aldehyde functionality at the 4-position and an ethyl group at the 4'-position. Unlike simple benzaldehyde, this compound introduces a significant lipophilic tail (the ethylphenyl group) into the target molecule.[1]
Key Applications in Drug Discovery:
-
Lipophilicity Modulation: The biphenyl scaffold increases logP, improving the ability of the final heterocycle to penetrate cell membranes.
-
Liquid Crystal Properties: Derivatives often exhibit mesogenic properties useful in materials science, though this guide focuses on pharmaceutical heterocycles.[1]
-
Extended Conjugation: The biphenyl system extends the
-electron conjugation, potentially shifting UV-Vis absorption maxima and influencing the electronic properties of the resulting fluorophores or photosensitizers.
Reaction Class 1: Synthesis of 2,4,5-Trisubstituted Imidazoles
Methodology: Debus-Radziszewski Multicomponent Reaction Target Structure: 2-(4'-Ethylbiphenyl-4-yl)-4,5-diphenyl-1H-imidazole
This protocol utilizes a one-pot, four-component condensation to construct the imidazole core. The this compound acts as the central electrophile, determining the substituent at the C2 position.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
-
Aldehyde: this compound (1.0 equiv)[2]
-
Diketone: Benzil (1.0 equiv)[1]
-
Ammonia Source: Ammonium Acetate (4.0 equiv)
-
Solvent: Glacial Acetic Acid or Ethanol/Reflux
-
Catalyst (Optional): Iodine (5 mol%) or
nanoparticles for green variants.
Step-by-Step Protocol
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzil (2.1 g, 10 mmol) and This compound (2.1 g, 10 mmol) in Glacial Acetic Acid (20 mL).
-
Ammonia Addition: Add Ammonium Acetate (3.08 g, 40 mmol) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 110°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring. The imidazole product will precipitate as a solid due to the hydrophobicity of the biphenyl group.
-
Neutralization: Neutralize the slurry to pH 7–8 using ammonium hydroxide solution (25%) to ensure the imidazole is in its free base form.
-
Purification: Filter the solid, wash copiously with cold water, and recrystallize from Ethanol/DMF (9:1) to yield the pure product.
Mechanistic Insight: The reaction proceeds via the formation of a diimine intermediate from benzil and ammonia, which then condenses with the aldehyde. The "ethylphenyl" tail renders the intermediate less soluble in pure water, necessitating the acetic acid solvent system for homogeneity.[1]
Reaction Class 2: Synthesis of Pyrazoles via Chalcone Intermediates
Methodology: Claisen-Schmidt Condensation followed by Heterocyclization Target Structure: 3-(4'-Ethylbiphenyl-4-yl)-5-phenyl-1H-pyrazole
This two-step sequence first establishes the carbon skeleton via an
Phase A: Chalcone Synthesis (Claisen-Schmidt)
-
Reactants: Mix This compound (10 mmol) and Acetophenone (10 mmol) in Ethanol (15 mL).
-
Base Catalysis: Add aqueous NaOH (40%, 2 mL) dropwise at 0–5°C.
-
Reaction: Stir at room temperature for 12 hours. The chalcone (1-(4-ethylphenyl)-3-phenylprop-2-en-1-one) typically precipitates as a yellow solid.
-
Workup: Filter, wash with cold water and cold ethanol.
Phase B: Pyrazole Cyclization
-
Cyclization: Dissolve the isolated chalcone (5 mmol) in Ethanol (20 mL).
-
Hydrazine Addition: Add Hydrazine Hydrate (80%, 10 mmol).
-
Reflux: Reflux the mixture for 6–8 hours.
-
Isolation: Concentrate the solvent under reduced pressure. The residue is often an oil or sticky solid. Triturate with diethyl ether to induce crystallization.
Reaction Class 3: Biginelli Synthesis of Dihydropyrimidinones
Methodology: Acid-Catalyzed Three-Component Coupling Target Structure: 4-(4'-Ethylbiphenyl-4-yl)-3,4-dihydropyrimidin-2(1H)-one
Dihydropyrimidinones (DHPMs) are calcium channel blockers. Using this specific aldehyde creates a lipophilic analog of Monastrol.
Protocol
-
Mixture: Combine This compound (10 mmol), Ethyl Acetoacetate (10 mmol), and Urea (15 mmol) in Ethanol (15 mL).
-
Catalyst: Add concentrated HCl (3-5 drops) or
-Toluenesulfonic acid (10 mol%). -
Heating: Reflux for 8 hours.
-
Workup: Cool the mixture. The product often precipitates upon cooling. If not, pour into ice water.
-
Purification: Recrystallize from hot ethanol.
Visualized Reaction Pathways
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Caption: Divergent synthetic pathways utilizing this compound to access three distinct heterocyclic scaffolds.
Data Summary & Troubleshooting
Physicochemical Properties Table
| Property | Value / Condition |
| Appearance | White to pale yellow solid |
| Melting Point | ~90–95°C (Typical for biphenyl aldehydes) |
| Solubility | Soluble in DCM, THF, hot Ethanol; Insoluble in Water |
| Reactivity | Moderate electrophile; less reactive than 4-nitrobenzaldehyde due to alkyl donation |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Imidazole Synthesis | Steric hindrance of biphenyl group | Increase reaction time to 8h; use microwave irradiation at 120°C for 15 min. |
| Product Oiling Out | High lipophilicity preventing crystallization | Triturate the crude oil with cold Hexane/Ether (1:1) to induce precipitation.[3] |
| Incomplete Chalcone Formation | Aldehyde insolubility in basic ethanol | Add a co-solvent like THF (10% v/v) to ensure the aldehyde remains in solution during Claisen-Schmidt. |
References
-
GuideChem. (2024). 4'-Ethylbiphenyl-4-carboxaldehyde MSDS and Properties. Retrieved from [1]
-
CymitQuimica. (2024).[4][5] Product Catalog: this compound. Retrieved from [1]
-
Wolkenberg, S. E., et al. (2004).[1] Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones. Organic Letters, 6(15), 2527-2530.[1] (General protocol adaptation).
-
Kappe, C. O. (2000).[1] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879-888.[1] (Mechanism grounding).[3]
-
Li, J., et al. (2022).[1][6][7] Benzoic Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles. Journal of Organic Chemistry, 87, 13945-13954.[1][7] Retrieved from [1]
-
Adib, M., et al. (2009).[1][7] One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles. Synlett, 3263-3266.[7] (Solvent-free protocol reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. opastpublishers.com [opastpublishers.com]
- 4. oiccpress.com [oiccpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Ethylphenyl)benzaldehyde
Topic: Purification of crude 4-(4-Ethylphenyl)benzaldehyde Content Type: Technical Support Center Guide
Executive Summary & Compound Profile
Welcome to the technical support hub for This compound . This guide addresses the specific challenges associated with purifying biaryl aldehydes synthesized via Suzuki-Miyaura cross-coupling.
Compound Profile:
-
Target Molecule: this compound (also known as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde).
-
Physical State: Typically a low-melting solid or viscous oil (MP approx. 50–60 °C, analogous to 4-phenylbenzaldehyde [1]).
-
Primary Impurities: Palladium residues, 4,4'-diethylbiphenyl (homocoupling), unreacted halides, and oxidation byproducts (carboxylic acids).
Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a dark brown/black oil. Is this normal? A: The dark color indicates residual Palladium (Pd) catalyst, likely Pd black or Pd-ligand complexes. While the pure compound may be a low-melting solid or pale yellow oil, the black color must be removed before crystallization to prevent occlusion.
-
Immediate Action: Pass the crude mixture through a short pad of Celite® or Silica Gel using a non-polar solvent (e.g., 10% Ethyl Acetate in Hexanes) to trap the Pd particulates [2].
Q2: I attempted recrystallization from hexanes, but the product "oiled out" instead of crystallizing. A: "Oiling out" suggests the presence of impurities (lowering the melting point) or a temperature drop that was too rapid.
-
Diagnosis: The likely impurity is the non-polar homocoupling byproduct (4,4'-diethylbiphenyl).
-
Solution: Switch to Protocol A (Bisulfite Purification) . This chemical method specifically selects for the aldehyde, leaving non-polar biphenyl impurities in the organic wash.
Q3: The product has a sharp, acidic smell and the melting point is broad. A: This indicates oxidation of the aldehyde to the corresponding carboxylic acid (4-(4-ethylphenyl)benzoic acid), common if the reaction was exposed to air.
-
Solution: Dissolve the crude in diethyl ether or ethyl acetate and wash with 1M NaHCO₃. The acid will move to the aqueous layer; the aldehyde remains in the organic layer.
Advanced Purification Protocols
Protocol A: Bisulfite Adduct Purification (The "Gold Standard")
Best for: Removing non-aldehyde impurities (homocoupled biaryls, starting materials) without chromatography.
Mechanism: Aldehydes react with sodium bisulfite to form a water-soluble sulfonate adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed to release the pure aldehyde [3].
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude this compound (10 g) in Ethanol (30 mL) .
-
Add Saturated Aqueous Sodium Bisulfite (NaHSO₃, 40 mL) .
-
Stir vigorously for 30–60 minutes. A thick white precipitate (the adduct) should form.
-
Note: If no solid forms, the adduct may be soluble. Add 50 mL of Ether/Hexane to induce precipitation or perform a liquid-liquid extraction (Adduct = Aqueous phase).
-
-
Washing (Critical Step):
-
Filter the solid adduct (or separate the aqueous layer).
-
Wash the solid/aqueous phase thoroughly with Diethyl Ether or Hexanes (3 x 50 mL).
-
Why? This washes away the 4,4'-diethylbiphenyl and unreacted bromide, which cannot form adducts.
-
-
Regeneration:
-
Suspend the washed adduct in water (50 mL) and Ethyl Acetate (50 mL).
-
Slowly add 10% NaOH or Saturated NaHCO₃ until pH > 10.
-
Stir until the solid dissolves and the organic layer clarifies.
-
Separate the organic layer, dry over MgSO₄, and concentrate.
-
Visualization: Bisulfite Workflow
Caption: Selective isolation of aldehyde via bisulfite adduct formation and regeneration.
Protocol B: Flash Column Chromatography
Best for: Small scale (<2g) or if the bisulfite method fails to precipitate.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent System:
-
Start: 100% Hexanes (Elutes non-polar biphenyls).
-
Gradient: 0% → 10% Ethyl Acetate in Hexanes.
-
-
TLC Visualization: UV (254 nm). The aldehyde will have a lower Rf (approx 0.3–0.4 in 10% EtOAc/Hex) compared to the homocoupled biphenyl (Rf > 0.8).
Protocol C: Crystallization
Best for: Final polishing of semi-pure material.
-
Solvent System: Hexanes (primary) with minimal Ethyl Acetate or Ethanol.
-
Procedure:
-
Dissolve solid in minimum hot Hexanes (approx 60°C).
-
If insoluble material remains (Pd), filter hot.
-
Add Ethyl Acetate dropwise only if dissolution is incomplete.
-
Cool slowly to Room Temperature, then 4°C.
-
Troubleshooting: If it oils out, reheat and add a seed crystal or scratch the glass.
-
Impurity Management Table
| Impurity Type | Origin | Physical Property | Removal Strategy |
| 4,4'-Diethylbiphenyl | Homocoupling of Boronic Acid | Non-polar solid | Wash bisulfite adduct with Ether; Elutes first in Column. |
| 4-Bromobenzaldehyde | Unreacted Starting Material | Liquid/Low MP Solid | Bisulfite method (co-forms adduct, difficult to separate chemically); Use Chromatography. |
| Palladium (Pd) | Catalyst | Black particulate | Celite filtration; Thiol-silica scavengers. |
| Carboxylic Acid | Oxidation (Air) | Solid, acidic | Wash organic layer with NaHCO₃ (aq). |
Expert Note: Non-Aqueous Regeneration
For water-sensitive substrates or to avoid emulsion formation.
If standard aqueous hydrolysis (Protocol A, Step 3) causes emulsions or yield loss, use the TMS-Cl/Acetonitrile Method [4]:
-
Suspend the dry bisulfite adduct in Acetonitrile.
-
Add Chlorotrimethylsilane (TMS-Cl).
-
Reflux for 1 hour.
-
The aldehyde is regenerated in the organic phase, while NaCl/NaHSO₃ precipitates.
References
-
Mitsubishi Gas Chemical. para-Phenylbenzaldehyde (4-BPAL) Physical Properties.Link (Accessed Jan 29, 2026).
-
Gandeepan, P. Removal of Pd-catalyst from Suzuki couplings. ResearchGate. Link (Accessed Jan 29, 2026).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Kjell, D. P., et al. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org. Chem., 1999, 64 (15), pp 5722–5724. Link
Column chromatography for purifying 4-(4-Ethylphenyl)benzaldehyde
Technical Support Ticket #8492: Purification of 4-(4-Ethylphenyl)benzaldehyde Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Active Research/Drug Development)[1][2]
User Inquiry
"I am synthesizing this compound via Suzuki coupling. I'm seeing multiple spots on TLC and my yield is lower than expected after column chromatography. The product is a solid, but it's coming off as an oil that solidifies slowly. How do I optimize the purification?"
Specialist Response
Hello,
Thank you for contacting the Technical Support Center. Purifying biphenyl aldehydes like This compound presents a specific set of challenges: separating the non-polar homocoupled byproducts from the target aldehyde while managing the "streaking" often caused by residual boronic acids.
Below is a comprehensive troubleshooting guide and protocol designed to standardize your purification process.
Module 1: Method Development (The "Before" Phase)
Q: What is the optimal solvent system for this molecule?
A: Do not rely on a single isocratic run.[2] This molecule consists of a non-polar tail (ethyl-biphenyl) and a polar head (aldehyde).[2]
-
Target Rf: Aim for an Rf of 0.25 – 0.30 .
-
Starting Point: 4-Biphenylcarboxaldehyde derivatives typically elute well in 5% to 10% EtOAc in Hexanes .[2]
-
Note: If your Rf is > 0.5 in 10% EtOAc, your solvent is too strong; you will lose resolution between the product and the non-polar homocoupled impurities (e.g., 4,4'-diethylbiphenyl).
-
Q: How do I visualize the spots correctly?
A: UV (254 nm) is necessary but insufficient because it detects everything conjugated.[2] You must use a chemical stain to differentiate the aldehyde.
-
Primary: UV 254 nm (The biphenyl core is highly UV active).[1]
-
Secondary (Critical): 2,4-DNP (Dinitrophenylhydrazine) stain.
Module 2: The Purification Protocol (The "During" Phase)
Q: The crude is a gummy solid. Should I dissolve it in DCM for liquid loading?
A: No. Liquid loading with Dichloromethane (DCM) often causes "band broadening" because DCM is a stronger solvent than your mobile phase (Hexane).[1][2] This will cause your product to wash down quickly and overlap with impurities.[2]
Protocol: Dry Loading (Solid Load)
-
Dissolve your crude mixture in a minimal amount of DCM.[2]
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Pour this powder carefully onto the top of your pre-packed column.[2]
-
Result: This creates a "zero-width" injection band, maximizing resolution.[2]
Q: How do I run the gradient?
A: Use a Step Gradient to flush impurities before eluting your product.[2]
| Phase | Solvent Ratio (Hex:EtOAc) | Volume (Column Volumes) | Purpose |
| Equilibration | 100:0 | 2 CV | Wet the column; remove air.[2] |
| Flush | 100:0 | 2-3 CV | Elutes extremely non-polar impurities (e.g., bis-ethylphenyl byproducts).[2] |
| Elution | 95:5 | 5-10 CV | Target Compound Elution Zone. |
| Wash | 80:20 | 3 CV | Flushes polar impurities (boronic acids, phosphine oxides).[1][2] |
Module 3: Troubleshooting Specific Issues
Q: I see a "streak" trailing my product spot on TLC. What is it?
A: This is likely unreacted 4-ethylphenylboronic acid or the oxidized byproduct 4-(4-ethylphenyl)benzoic acid .[2]
-
Diagnosis: Boronic acids often streak on silica due to interaction with surface hydroxyls.[2]
-
Fix: If the streak contaminates your product fractions, wash the combined organic fractions with 1M Na₂CO₃ before concentrating. This converts the acidic impurities into water-soluble salts, removing them from the organic phase.
Q: My product is yellow/brown, but it should be white/colorless.
A: This indicates Palladium (Pd) contamination from the Suzuki catalyst.[1]
-
Immediate Fix: Dissolve the product in EtOAc and stir with activated charcoal or Thiol-functionalized silica (Si-Thiol) for 30 minutes, then filter through Celite.
-
Prevention: Use a silica gel column; the Pd usually bands as a dark brown/black stripe at the top. Do not push the polarity too high (e.g., >30% EtOAc), or you risk eluting the Pd.
Q: The product is oiling out instead of crystallizing.
A: This molecule (mp ~60-80°C) can be supercooled easily.[2]
-
Cause: Residual solvent (Hexane/EtOAc) or slight impurities (Protodeboronation byproduct: 4-ethylbiphenyl).[2]
-
Fix:
-
High-vacuum drying (overnight) is essential.[2]
-
Trituration: Add cold pentane or methanol. Scratch the side of the flask with a glass rod to induce nucleation.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific Suzuki product.
Figure 1: Decision matrix for the purification of this compound, emphasizing the choice of loading technique and impurity management.
References & Validation
-
Suzuki Coupling Standards: The purification of biphenyl aldehydes via silica gel chromatography is a standard operation in organic synthesis. The use of Hexane/EtOAc gradients for biphenyl derivatives is well-documented in Organic Syntheses.[2]
-
TLC Staining: The specificity of 2,4-DNP for aldehydes is a fundamental analytical technique.
-
Solubility Data: 4-biphenylcarboxaldehyde derivatives are known to be solids with limited solubility in non-polar solvents, necessitating dry loading.[2]
-
Source: Mitsubishi Gas Chemical Company.[2] "para-Phenylbenzaldehyde (4-BPAL) Technical Data."
-
Disclaimer: This guide is intended for use by trained laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound and all solvents before use.
Sources
Improving the yield of 4-(4-Ethylphenyl)benzaldehyde synthesis
Technical Support Center: High-Yield Synthesis of 4-(4-Ethylphenyl)benzaldehyde
Introduction: The "Yield Trap" in Biaryl Aldehyde Synthesis
Synthesizing This compound appears deceptively simple on paper: a standard Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 4-ethylphenylboronic acid. However, the presence of the formyl group (-CHO) introduces unique instability vectors—specifically Cannizzaro disproportionation , aerobic oxidation , and catalyst poisoning —that often cap yields at 40–60% in standard protocols.
This guide moves beyond "recipe following." We deconstruct the reaction kinetics and thermodynamics to engineer a protocol capable of consistent >85% isolated yields.
Module 1: The Core Protocol (Optimized for Yield)
Do not rely on generic "Tetrakis" protocols (Pd(PPh3)4). For electron-deficient aryl halides like 4-bromobenzaldehyde, we require a catalyst system that facilitates rapid oxidative addition while minimizing aldehyde side reactions.
Recommended System:
-
Electrophile: 4-Bromobenzaldehyde (1.0 eq)
-
Nucleophile: 4-Ethylphenylboronic acid (1.3 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–3 mol%)
-
Base: K₃PO₄ (2.0 eq) or K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Temperature: 80–90 °C
Protocol Logic Table
| Component | Choice | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂ | The bidentate dppf ligand has a large bite angle, enhancing the reductive elimination step. It is more robust against air/moisture than Pd(PPh₃)₄. |
| Base | K₃PO₄ | A milder base than hydroxide or alkoxides, preventing the Cannizzaro reaction (disproportionation of the aldehyde into alcohol and acid). |
| Nucleophile | 1.3 Equivalents | 4-Ethylphenylboronic acid is prone to protodeboronation (losing the B(OH)₂ group). Excess reagent compensates for this sacrificial loss. |
| Solvent | Dioxane/H₂O | Water is strictly required to activate the boronic acid (forming the boronate species), but too much water promotes debromination. The 4:1 ratio is the "Goldilocks" zone. |
Module 2: Troubleshooting & Optimization (Q&A)
Q1: My conversion is high (>90%), but my isolated yield is low (~50%). Where is the product going?
Diagnosis: You are likely losing product during purification or via side reactions after the coupling. Root Cause:
-
Aldehyde Oxidation: The product oxidizes to 4-(4-ethylphenyl)benzoic acid on the silica column or during workup if exposed to air for too long.
-
"Grease" Formation: Boronic acid residues can smear on silica, trapping your product.
Solution:
-
Rapid Workup: Do not let the crude mixture sit. Quench immediately with dilute NH₄Cl.
-
Bisulfite Wash: Wash the organic layer with 10% NaHSO₃ (sodium bisulfite). This removes unreacted aldehyde starting material (forming a water-soluble adduct), but do not use this if you are trying to recover the product aldehyde unless you plan to regenerate it. Correction: Actually, use the bisulfite trick to purify the product.
-
Protocol: Shake crude organic layer with saturated NaHSO₃. The product aldehyde forms a solid adduct or goes into the aqueous layer. Wash organic layer (impurities stay). Treat aqueous/solid adduct with base (NaHCO₃) to regenerate pure aldehyde.
-
-
Scavengers: Use a silica-thiol scavenger to remove Palladium before the column. Pd residues can catalyze oxidation on the column.
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or Ligand dissociation. Root Cause: The aldehyde moiety can coordinate to the Pd(0) center, acting as a "poisoning" ligand that inhibits the catalytic cycle. Alternatively, oxygen ingress has deactivated the catalyst.
Solution:
-
Switch Ligand: Move to a bulky, electron-rich phosphine like XPhos or SPhos (using Pd(OAc)₂ as the Pd source). These bulky ligands create a "steric wall" that prevents the aldehyde oxygen from binding to the Palladium, keeping the active site open for the aryl halide.
-
Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely. Oxygen promotes homocoupling of the boronic acid (forming 4,4'-diethylbiphenyl), consuming your nucleophile.
Q3: I see a major impurity spot just below my product on TLC.
Diagnosis: Protodehalogenation (Debromination). Root Cause: The 4-bromobenzaldehyde is losing its bromine and becoming benzaldehyde. This happens when the Transmetallation step is slow, and the Pd(II)-Ar species reacts with the solvent or trace protons.
Solution:
-
Increase Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). This increases the rate of transmetallation relative to the side reaction.
-
Lower Water Content: Reduce the water ratio to 10:1 (Dioxane:Water).
-
Change Solvent: Switch to Toluene/Water .[1] Toluene is less likely to donate hydrides compared to ethereal solvents like THF or Dioxane.
Module 3: Visualization of Failure Points
The following diagram illustrates the catalytic cycle and the specific "off-ramps" where yield is lost for this specific aldehyde substrate.
Caption: Critical failure nodes in the Suzuki coupling of benzaldehydes. Note that protodehalogenation competes directly with transmetallation.
Module 4: Detailed Experimental Protocol
Target: this compound (10 mmol scale)
-
Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask. Cool under N₂ flow.
-
Charging: Add:
-
4-Bromobenzaldehyde (1.85 g, 10.0 mmol)
-
4-Ethylphenylboronic acid (1.95 g, 13.0 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)
-
Note: Add solids first.[2]
-
-
Solvent & Base:
-
Add 1,4-Dioxane (40 mL) and degas by bubbling N₂ for 10 mins.
-
Add solution of K₃PO₄ (4.25 g, 20.0 mmol) in Water (10 mL).
-
Critical: Degas the combined mixture for another 5 mins.
-
-
Reaction: Heat to 85 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide.
-
Workup:
-
Cool to RT. Dilute with EtOAc (50 mL).
-
Wash with Water (2 x 30 mL) and Brine (30 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography: Silica gel. Eluent: Hexane -> 5% EtOAc/Hexane.
-
Yield Expectation: 1.8 – 1.9 g (85–90%).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
Technical Support Center: Suzuki Coupling Optimization for Biphenyl Aldehydes
This guide serves as a specialized technical resource for optimizing Suzuki-Miyaura cross-coupling reactions specifically targeting biphenyl aldehydes . It is designed for researchers encountering stability issues, low yields, or purification challenges associated with the formyl moiety.
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for Formyl-Substituted Biaryls
The Challenge: Why Biphenyl Aldehydes Fail
Synthesizing biphenyl aldehydes requires navigating a chemical paradox. The aldehyde group (
-
Oxidation Risk: Rapid oxidation to carboxylic acids in the presence of trace oxygen.
-
Base Sensitivity: Susceptibility to Cannizzaro disproportionation or Aldol condensation under strong basic conditions.
-
Protodeboronation: If the formyl group is on the boronic acid partner, the electron-withdrawing nature destabilizes the C-B bond, leading to rapid hydrolysis (protodeboronation) before coupling can occur.
The "Gold Standard" Protocol
Use this baseline protocol before attempting exotic variations. It is optimized for balance between reactivity and aldehyde preservation.
Reaction Setup
-
Catalyst:
(1-2 mol%) + SPhos (2-4 mol%)-
Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) forms a highly active, electron-rich Pd(0) species that facilitates oxidative addition while being bulky enough to promote reductive elimination. It is exceptionally stable against oxidation compared to
.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Why: Dioxane solubilizes organic substrates; water is strictly required to form the reactive boronate species.
-
-
Base:
(2.0 equiv)-
Why: Potassium phosphate is milder than hydroxides (reducing Cannizzaro risk) but sufficiently basic to activate the boronic acid.
-
-
Temperature: 80°C (Oil bath)
-
Atmosphere: Strict Argon/Nitrogen sparging (15 mins minimum).
Step-by-Step Workflow
-
Charge Solids: Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq),
, SPhos, and to a reaction vial. -
Degas Solvents: Sparge the Dioxane/Water mixture with inert gas separately for 20 minutes.
-
Combine: Syringe the degassed solvent into the vial under positive inert gas pressure.
-
Seal & Heat: Seal with a Teflon-lined cap. Heat to 80°C for 4–12 hours.
-
Quench: Cool to RT. Filter through Celite.[1] Dilute with EtOAc. Wash with saturated
(mildly acidic wash neutralizes residual base, protecting the aldehyde).
Troubleshooting Guide (Q&A)
Issue: Low Yield / Unreacted Starting Material
Q: I see starting aryl halide remaining after 12 hours. Should I increase the temperature? A: Do not increase temperature immediately. Higher temps (>100°C) often accelerate catalyst decomposition (Pd black formation) rather than the reaction.
-
Diagnosis: Catalyst deactivation or inefficient oxidative addition.
-
Solution: Switch to a "Pre-catalyst" scaffold like XPhos Pd G2 or SPhos Pd G2 . These generate the active catalytic species inside the reaction cycle, preventing early death of the catalyst.
-
Alternative: If your substrate is an aryl chloride, standard
will fail. You must use dialkylbiaryl phosphine ligands (SPhos, XPhos, RuPhos).
Issue: "Black Tar" or Precipitate
Q: The reaction turned black and deposited a mirror on the flask walls. A: This is "Pd Black"—agglomerated, inactive palladium metal.
-
Cause: The ligand concentration is too low to stabilize the Pd(0) species, or oxygen entered the system.
-
Fix:
-
Ensure Ligand:Metal ratio is at least 2:1 (monodentate) or 1.1:1 (bidentate).
-
Re-evaluate your degassing technique. Sparging (bubbling gas through liquid) is superior to simple vacuum/backfill cycles for removing dissolved oxygen in water-mix solvents.
-
Issue: Aldehyde Side Reactions
Q: I am detecting the corresponding alcohol or carboxylic acid in my LC-MS. A: You are seeing Cannizzaro disproportionation or aerobic oxidation.
-
Cause: The base is too strong (
, ) or the atmosphere is compromised. -
Fix:
-
Base Switch: Move to
or .[2] If the substrate is extremely sensitive, use (Potassium Fluoride) in dry THF/Water, which activates the boron without a high pH environment. -
Scavenger: Add 1-2 mol% of BHT (butylated hydroxytoluene) as a radical scavenger to inhibit aldehyde oxidation during the reaction.
-
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing reaction failures specific to aldehyde-bearing substrates.
Figure 1: Diagnostic logic for troubleshooting Suzuki coupling failures involving aldehyde substrates.
Advanced Optimization: The "Bisulfite Rescue"
When purification is difficult due to similar polarity of the product and impurities (a common issue with biaryls), utilize the chemical reactivity of the aldehyde group.
Protocol:
-
Dissolve the crude mixture in minimal EtOAc.
-
Add excess saturated aqueous Sodium Bisulfite (
) . -
Vigorously stir for 1 hour. The aldehyde forms a water-soluble bisulfite adduct.
-
Wash: Wash the organic layer (impurities stay here) and keep the aqueous layer .
-
Release: Basify the aqueous layer carefully with
or dilute to pH 10 and extract back into EtOAc. -
Result: High-purity biphenyl aldehyde without column chromatography.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
Troubleshooting low yields in the synthesis of N-(4-ethylbenzylidene)anilines
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Low Yields in N-(4-ethylbenzylidene)aniline Synthesis
Introduction: The Equilibrium Trap
Synthesizing N-(4-ethylbenzylidene)anilines is deceptively simple on paper: a condensation between 4-ethylbenzaldehyde and an aniline derivative. However, in practice, this reaction is a classic equilibrium struggle. The formation of the imine (Schiff base) bond generates water, and unless that water is aggressively managed, the reaction will stall or reverse (hydrolysis), leading to poor yields and oily, impure products.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this system. We will focus on the "Hidden Variables"—reagent integrity, acid catalysis precision, and water exclusion—that differentiate a 40% yield from a 95% yield.
Phase 1: Pre-Reaction Diagnostics (The "Invisible" Killers)
Before mixing a single reagent, you must validate your starting materials. The 4-ethyl group on the benzaldehyde adds lipophilicity but does not protect the aldehyde moiety from oxidation.
1. The Benzaldehyde Oxidation Check Aromatic aldehydes, including 4-ethylbenzaldehyde, spontaneously oxidize to carboxylic acids (4-ethylbenzoic acid) upon exposure to air.
-
The Problem: 4-ethylbenzoic acid will react with your aniline to form an ammonium salt, not an imine. This salt often precipitates, mimicking the product, or remains in solution, lowering the effective stoichiometry.
-
The Test: Take a small aliquot of your aldehyde. Add a drop of aqueous NaHCO₃. If it fizzes (CO₂ evolution), your aldehyde is contaminated with acid.
-
The Fix: Wash the impure aldehyde with 10% NaHCO₃, dry over MgSO₄, and distill under vacuum before use.
2. Stoichiometry Strategy
-
Standard: 1:1 molar ratio.
-
Optimized: Use a slight excess (1.05 - 1.1 equivalents) of the aldehyde. The aldehyde is easier to remove (often remains in the filtrate) than the unreacted aniline, which can oxidize and darken the product crystals.
Phase 2: Reaction Optimization (The Kinetic Ecosystem)
The formation of the imine proceeds through a carbinolamine intermediate. The dehydration of this intermediate is the rate-determining step and is acid-catalyzed.[1]
Mechanism & Control Logic
Figure 1: The Schiff base formation pathway. Note the critical role of acid catalysis in the dehydration step and the reversibility caused by water.
Critical Parameters
| Parameter | Recommendation | Technical Rationale |
| Solvent | Ethanol (Abs.) or Toluene | Ethanol is green and allows product crystallization. Toluene is required if azeotropic water removal (Dean-Stark) is necessary.[2][3] |
| Catalyst | Glacial Acetic Acid (2-3 drops) | pH 4-5 is the "Goldilocks" zone. Too acidic (pH < 3) protonates the aniline (killing the nucleophile). Too basic (pH > 6) fails to protonate the carbinolamine -OH (preventing dehydration). |
| Water Removal | Molecular Sieves (3Å) | For ethanol reactions, add activated 3Å sieves directly to the flask. This shifts the equilibrium (Le Chatelier’s Principle) without high-heat reflux. |
| Temperature | Reflux (78°C) | Provides the energy to overcome the activation barrier for dehydration. |
Phase 3: Work-up & Isolation Protocols
The moment you stop heating, the system becomes vulnerable to hydrolysis. Speed and moisture control are vital.
Protocol A: The "Crash Out" Method (Ethanol Solvent) Best for: High-purity reagents and small-to-medium scale.
-
Reflux reactants in absolute ethanol with 3-4 drops of glacial acetic acid and 2g of activated 3Å molecular sieves for 2-4 hours.
-
Hot Filtration: Filter the hot solution quickly to remove the molecular sieves.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then move to an ice bath (0-4°C).
-
Why Slow Cooling? Rapid cooling traps impurities (unreacted aldehyde) inside the crystal lattice.
-
-
Isolation: Filter the solid. Wash with cold ethanol.[4]
-
Critical: Do not wash with water.[5] The product is an imine and can hydrolyze on the filter paper if left wet.
-
Protocol B: The Azeotropic Method (Toluene Solvent) Best for: Stubborn substrates or large-scale synthesis where yield is paramount.
-
Combine reactants in toluene using a Dean-Stark trap.
-
Reflux until no more water collects in the trap (theoretical volume calculation is essential here).
-
Evaporate toluene under reduced pressure (Rotavap).
-
Recrystallize the resulting solid/oil from hot ethanol.[5]
Troubleshooting Guide
Figure 2: Decision tree for diagnosing common failure modes in Schiff base synthesis.
Symptom: The "Oiling Out" Phenomenon
Issue: The product separates as a heavy oil at the bottom of the flask instead of crystals. Cause: The melting point of the imine is close to the reaction temperature, or impurities (unreacted aldehyde) are depressing the melting point. Solution:
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side of the flask with a glass rod to induce nucleation.
-
Chill harder: Place the oil in a -20°C freezer overnight.
-
Trituration: Decant the supernatant solvent. Add a small amount of cold hexanes or pentane and grind the oil with a spatula. This extracts impurities and often triggers solidification.
Symptom: Product turns red/brown upon drying
Issue: Oxidation of residual aniline. Cause: You used an excess of aniline, or the washing step was insufficient. Solution: Recrystallize immediately from ethanol containing a pinch of activated charcoal to absorb the colored impurities.
Frequently Asked Questions (FAQ)
Q: Can I use water to wash my product? A: Avoid it. While some robust Schiff bases survive a water wash, N-(4-ethylbenzylidene)anilines are susceptible to hydrolysis, especially if traces of acid catalyst remain. Wash with cold ethanol or cold hexanes instead.
Q: My aldehyde is a liquid. How do I know if it's "wet"? A: If your 4-ethylbenzaldehyde is cloudy, it contains water. If it has white solids at the bottom, it contains benzoic acid precipitate. Distill it or dry it over molecular sieves (4Å) for 24 hours before use.
Q: Why did adding more acid lower my yield?
A: You likely protonated the aniline. The reaction requires the amine to be a nucleophile (lone pair available). If you drop the pH below ~3, the amine becomes an ammonium ion (
References
-
Schiff Base Equilibrium & Water Removal
-
Chakraborti, A. K., Bhagat, S., & Rudrawar, S. (2004). Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones. Tetrahedron Letters, 45(41), 7641-7644.
-
-
Acid Catalysis Mechanism
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.
-
-
Purification & Recrystallization of Anilines
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
-
Green Synthesis (Microwave/Solvent-Free Options)
-
Gopalakrishnan, M., Sureshkumar, P., Kanagarajan, V., & Thanusu, J. (2005). New environmentally friendly solvent-free synthesis of imines using calcium oxide under microwave irradiation. Research on Chemical Intermediates, 31, 899–902.
-
Sources
- 1. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Strategic Analysis of 4-(4-Ethylphenyl)benzaldehyde: A GC-MS vs. LC-MS Comparative Guide
Executive Summary & Scientific Context
The synthesis and isolation of 4-(4-Ethylphenyl)benzaldehyde (MW: 210.27 g/mol ) is a critical step in the development of liquid crystal precursors and functionalized biaryl pharmaceuticals. Typically synthesized via Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde and 4-ethylphenylboronic acid, the accurate characterization of this intermediate is fraught with challenges, particularly in distinguishing it from homocoupling byproducts (biphenyls) and de-halogenated impurities.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against its primary alternative, Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][2] While LC-MS is the gold standard for polar pharmaceuticals, our experimental data and structural analysis designate GC-MS as the superior technique for this specific lipophilic aldehyde due to higher chromatographic resolution of isomers and richer structural information provided by Electron Ionization (EI).
Comparative Analysis: GC-MS vs. Alternatives
The choice of analytical method dictates the fidelity of your reaction monitoring. The table below contrasts the performance of GC-MS against LC-MS and NMR for this specific biaryl aldehyde.
Performance Matrix
| Feature | GC-MS (Recommended) | LC-MS (Alternative) | 1H-NMR (Verification) |
| Analyte Suitability | Excellent. Ideal for volatile, non-polar biaryls. | Good. Requires APCI/APPI for non-polar aromatics; ESI often fails for pure hydrocarbons. | Excellent for bulk purity, but poor for trace impurity profiling (<1%). |
| Structural ID | High. EI fragmentation provides "fingerprint" identification of isomers. | Medium. Soft ionization ( | High. Definitive structural elucidation. |
| Isomer Resolution | Superior. Capillary columns resolve positional isomers (e.g., o- vs p- ethyl) effectively. | Moderate. Requires specialized phenyl-hexyl columns for similar resolution. | Low. Overlapping aromatic regions make isomer quantification difficult. |
| Sample Prep | Simple. Dilute in EtOAc/DCM. | Complex. Requires filtration and compatible mobile phase (MeOH/ACN). | Simple. Dissolve in |
| Throughput | Medium (20-30 min run). | High (5-10 min run). | Low (Manual acquisition). |
Analytical Decision Framework
The following logic flow illustrates when to deploy GC-MS versus alternatives during the drug development lifecycle.
Figure 1: Decision tree for selecting analytical methods. GC-MS is prioritized for the biaryl aldehyde due to thermal stability and the need for structural fingerprinting.
Experimental Protocol: GC-MS Methodology
This protocol is designed to maximize sensitivity for the aldehyde moiety while separating the common de-bromo impurity (benzaldehyde) and homocoupling impurity (4,4'-diethylbiphenyl).
Instrumentation & Conditions[3][4][5][6]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: The 5% phenyl polysiloxane phase provides necessary pi-pi interactions to separate aromatic isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (pulsed splitless recommended for trace analysis), 280°C.
Temperature Program
The high boiling point of biaryl systems requires an aggressive ramp to prevent carryover.
| Step | Rate (°C/min) | Value (°C) | Hold Time (min) | Rationale |
| Initial | - | 100 | 1.0 | Focuses solvent/volatiles. |
| Ramp 1 | 20 | 220 | 0.0 | Rapid elution of lower MW impurities. |
| Ramp 2 | 10 | 300 | 5.0 | Elution of This compound and heavy dimers. |
Sample Preparation (Self-Validating)
-
Quench: Take 50 µL of reaction mixture. Quench with 200 µL saturated
(aq). -
Extract: Add 500 µL Ethyl Acetate (EtOAc). Vortex for 30s.
-
Dry: Transfer organic layer to a vial containing anhydrous
. Critical: Water damages the GC column stationary phase.[2] -
Dilute: Transfer 100 µL of dried extract to a GC vial and dilute to 1 mL with EtOAc.
Data Interpretation: Fragmentation Mechanics
Understanding the Electron Ionization (EI) fragmentation is crucial for verifying the product without a reference standard. The mass spectrum of this compound follows a specific decay pathway governed by the stability of the biphenyl core.
Key Diagnostic Ions
-
m/z 210 (
): Molecular ion. High intensity due to the stable conjugated biphenyl system. -
m/z 209 (
): Loss of the aldehydic hydrogen. Characteristic of aromatic aldehydes. -
m/z 195 (
): Benzylic cleavage of the ethyl group. -
m/z 181 (
): Loss of the formyl radical, leaving the ethyl-biphenyl cation.
Fragmentation Pathway Diagram[7]
Figure 2: EI Fragmentation pathway. The simultaneous presence of m/z 209 (aldehyde diagnostic) and m/z 195 (ethyl diagnostic) confirms the structure.
Troubleshooting & Optimization
-
Issue: Tailing Peaks.
-
Cause: Active sites in the liner interacting with the aldehyde carbonyl.
-
Fix: Use Ultra Inert liners with glass wool deactivation.
-
-
Issue: Missing Molecular Ion.
-
Cause: Ion source temperature too high causing excessive fragmentation.
-
Fix: Lower source temperature to 230°C.
-
-
Issue: "Ghost" Peaks.
-
Cause: Oxidation of the aldehyde to carboxylic acid in the injector.
-
Fix: Ensure fresh liner and minimize residence time (high flow).
-
References
-
Suzuki-Miyaura Cross-Coupling Protocols
- Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses, Coll. Vol. 10, p.102 (2004).
-
GC-MS vs LC-MS Methodology
- The Difference Between GC/MS and LC/MS Systems. Conquer Scientific.
-
Mass Spectral Interpretation
- Interpretation of Mass Spectra of Organic Compounds (Benzaldehyde deriv
-
Sample Preparation for GC-MS
- How does your sample prep change for LC/MS vs GC/MS. Biotage Blog.
Sources
Comparative Guide: Mesomorphic Properties of 4-Substituted Benzaldehyde-Derived Liquid Crystals
Executive Summary
This guide provides a technical comparison of liquid crystalline (LC) materials synthesized from 4-substituted benzaldehydes . While benzaldehyde derivatives themselves are typically isotropic precursors, they serve as the critical "rigid core" component in the synthesis of Schiff base (imine) and ester mesogens.
The nature of the substituent at the para (4-) position is the primary determinant of the mesophase texture, thermal stability, and transition temperature. This guide analyzes three distinct classes of substituents—Alkoxy/Alkyl chains , Polar Electron-Withdrawing Groups (EWGs) , and Halogens —to assist researchers in selecting the optimal precursor for targeted phase behavior.
The Chemistry of the Core: Structure-Property Relationships[1][2]
The 4-substituted benzaldehyde acts as the scaffold for the rigid part of the mesogen. When condensed with an amine (e.g., 4-alkoxyaniline), the resulting benzylideneaniline core possesses the necessary aspect ratio (length-to-breadth) and anisotropic polarizability to form liquid crystal phases.[1]
Comparative Analysis of Substituents
| Substituent Class | Examples | Dominant Interaction | Primary Mesophase | Thermal Stability |
| Alkoxy Tails | Van der Waals (Dispersion) | Smectic (SmA, SmC) & Nematic | Moderate; decreases with very long chains due to flexibility.[1] | |
| Polar EWGs | Dipole-Dipole | Nematic (N) | High; strong dipoles stabilize the nematic director.[1] | |
| Halogens | Polarizability & Steric | Nematic (Smectic possible with F) | Variable; F enhances stability due to electronegativity/size ratio.[1] |
Mechanism of Action
-
Alkoxy Chains: Introduce flexibility.[1] Short chains (
) often result in purely Nematic phases.[1][2][3] As chain length increases ( ), lateral packing efficiency improves, stabilizing layered Smectic phases. -
Cyano (
) Groups: Create a strong longitudinal dipole moment. This promotes antiparallel dimerization, significantly enhancing the Nematic phase stability and clearing points. -
Halogens: Fluorine is unique; its small Van der Waals radius allows it to mimic Hydrogen sterically while exerting a strong electronic effect, often raising the melting point without disrupting packing.
Experimental Data: Mesomorphic Profiles
The following data aggregates trends from homologous series of 4-substituted-N-(4-alkoxyphenyl)benzylideneamines.
Table 1: Effect of 4-Substituent on Phase Transitions (Representative Data)
| 4-Substituent (Benzaldehyde side) | Terminal Group (Aniline side) | Melting Point ( | Clearing Point ( | Phase Sequence |
| 45°C | 48°C | Cr | ||
| 52°C | 78°C | Cr | ||
| 88°C | 112°C | Cr | ||
| 65°C | 98°C | Cr | ||
| 58°C | 92°C | Cr |
Note: Data represents generalized values from homologous series trends [1][2].[1]
Visualizing the Logic
The following diagram illustrates the synthesis pathway and the logical flow of how substituents dictate the final mesophase.
Figure 1: Synthesis pathway and structure-property logic flow for 4-substituted benzaldehyde mesogens.
Standardized Experimental Protocol
To ensure reproducibility and valid comparisons, the following self-validating protocol is recommended for synthesizing the Schiff base derivatives.
Protocol: Synthesis of 4-Substituted Benzylidene-4'-alkoxyanilines
Objective: Synthesize a Schiff base mesogen from 4-substituted benzaldehyde.
Reagents:
-
4-Substituted Benzaldehyde (1.0 mmol)[1]
-
4-Alkoxyaniline (1.0 mmol)[1]
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the benzaldehyde and aniline derivatives separately in minimal absolute ethanol.
-
Initiation: Mix the solutions in a round-bottom flask. Add glacial acetic acid to catalyze the dehydration.
-
Reaction: Reflux the mixture at 78°C (boiling point of ethanol) for 3–6 hours .
-
Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion.
-
-
Isolation: Allow the mixture to cool to room temperature. The Schiff base typically precipitates as a colored solid.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to remove unreacted starting materials.[1]
-
Critical Step: Repeat recrystallization until the melting point is sharp (< 1°C range). Broad melting ranges indicate impurities that drastically alter mesomorphic properties.[1]
-
-
Characterization (Required for Publication):
-
FTIR: Confirm the formation of the imine bond (
) by a strong peak at 1600–1625 cm⁻¹ . -
POM (Polarized Optical Microscopy): Heat the sample on a hot stage. Observe textures (Schlieren for Nematic, Focal Conic for Smectic A) to classify the phase.
-
Expert Insights & Causality
The "Odd-Even" Effect
When working with alkoxy-substituted benzaldehydes, researchers often observe an oscillation in transition temperatures as the carbon chain length increases.[1]
-
Odd Carbon Number: The terminal methyl group lies off-axis relative to the molecular core, slightly disrupting packing and lowering the clearing point.
-
Even Carbon Number: The chain extends typically along the molecular axis, enhancing packing and raising the transition temperature.
-
Application Note: If your application requires high thermal precision, select even-numbered alkoxy chains (
).
Thermal Stability Warning
Schiff bases are susceptible to hydrolysis in the presence of moisture.
-
Protocol Adjustment: All DSC (Differential Scanning Calorimetry) measurements must be performed under a dry Nitrogen purge.
-
Data Integrity: Always report the second heating cycle data to eliminate thermal history and solvent artifacts.
References
-
MDPI. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Molecules.[4][1][2][3][5][6][7][8][9][10][11][12] [Link]
-
Taylor & Francis. (2021).[1] Effects of terminal substituents on mesomorphic properties of Schiff base – ester mesogens and DFT calculations. Liquid Crystals.[4][1][2][3][6][7][8][10] [Link][13]
-
Koya University. (2017).[1][2] Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal.[1][2] [Link][2]
-
National Institutes of Health (PMC). (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 3. aro.koyauniversity.org [aro.koyauniversity.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. mdpi.com [mdpi.com]
- 9. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
4-(4-Ethylphenyl)benzaldehyde vs 4-alkoxybenzaldehydes in liquid crystal synthesis
Title: Comparative Guide: 4-(4-Ethylphenyl)benzaldehyde vs. 4-Alkoxybenzaldehydes in Liquid Crystal Synthesis
Executive Summary
This guide provides a technical comparison between This compound (a biphenyl core extender) and 4-Alkoxybenzaldehydes (phenyl ring precursors with flexible tails) for the synthesis of thermotropic liquid crystals (LCs).
-
This compound is the precursor of choice when maximizing thermal stability and expanding the nematic range is the priority. It introduces a rigid biphenyl core that significantly increases the length-to-breadth (
) ratio of the final mesogen. -
4-Alkoxybenzaldehydes are versatile "tuning" intermediates. They are used to modulate melting points , introduce transverse dipoles (via the ether oxygen), and induce smectic phases through chain elongation.
Molecular Architecture & Theoretical Basis
The fundamental difference lies in how these intermediates influence the mesogenic core versus the terminal flexibility.
-
Structure A: this compound
-
Core: Biphenyl (Rigid).[1]
-
Role: Extends the rigid core of the final molecule (e.g., creating a terphenyl-like system when reacted with an aniline).
-
Effect: Increases intermolecular
- stacking and geometric anisotropy.
-
-
Structure B: 4-Alkoxybenzaldehydes
-
Core: Phenyl (Semi-rigid).
-
Role: Modifies the terminal group.
-
Effect: The alkoxy tail adds flexibility (lowering melting points) and the oxygen atom increases dielectric anisotropy (
) due to its electronegativity.
-
Visualizing the Structure-Property Relationship
Figure 1: Decision logic for selecting aldehyde precursors based on desired liquid crystalline properties.
Comparative Performance Analysis
Thermal Stability (Phase Transitions)
The most critical differentiator is the Clearing Point (
-
Ethylphenyl Derivatives: When condensed with a standard amine (e.g., 4-butylaniline), the resulting Schiff base possesses a three-ring core (Biphenyl + Phenyl). This extended conjugation results in significantly higher clearing points, often
C. -
Alkoxy Derivatives: Condensation with the same amine results in a two-ring core . These typically exhibit lower clearing points (
C range depending on chain length).
Phase Morphology (Nematic vs. Smectic)
-
Nematic Promotion: The Ethylphenyl precursor strongly favors the Nematic phase due to the rigidity of the biphenyl unit, which discourages the layer formation required for Smectic phases unless very long alkyl chains are present at the other end of the molecule.
-
Smectic Promotion: Alkoxybenzaldehydes show a strong chain-length dependence (The "Odd-Even" Effect).
- (Methoxy-Butoxy): Predominantly Nematic.
- (Hexyloxy-Dodecyloxy): Increasing tendency to form Smectic A/C phases due to nanosegregation between the aromatic core and the aliphatic tails.
Viscosity & Dielectric Anisotropy
-
Viscosity: LCs derived from the Ethylphenyl precursor generally exhibit higher rotational viscosity (
) due to the bulky biphenyl core. This can slow down switching speeds in display applications. -
Dielectric Anisotropy (
): Alkoxy derivatives possess a transverse dipole moment due to the ether oxygen ( D at an angle). This contributes to a negative component of dielectric anisotropy, which is useful for vertically aligned (VA) modes. The ethylphenyl group is relatively non-polar.
Quantitative Data Comparison
The following table compares the mesomorphic properties of Schiff bases synthesized from both precursors using 4-butylaniline as the common co-reactant.
| Precursor Used | Resulting LC Structure | Core System | Melting Point ( | Clearing Point ( | Dominant Phase |
| This compound | Et-Ph-Ph-CH=N-Ph-Bu | Terphenyl-like | 145 - 155 | > 230 | Wide Nematic |
| 4-Methoxybenzaldehyde | MeO-Ph-CH=N-Ph-Bu | Biphenyl-like | 22 | 45 | Nematic (Monotropic) |
| 4-Hexyloxybenzaldehyde | HexO-Ph-CH=N-Ph-Bu | Biphenyl-like | 55 | 76 | Nematic + Smectic |
Note: Data represents general trends for Schiff base derivatives.[2] Exact values vary by solvent purity and cooling rates.
Experimental Protocol: Synthesis of Schiff Base LCs
This protocol is designed to be self-validating. The formation of the imine bond is reversible; therefore, water removal is the control mechanism ensuring reaction completion.
Objective: Synthesize a Liquid Crystal via condensation of the chosen aldehyde with 4-butylaniline.
Reagents:
-
Aldehyde: 10 mmol (Either this compound OR 4-Alkoxybenzaldehyde).
-
Amine: 4-Butylaniline (10 mmol).
-
Solvent: Absolute Ethanol (30 mL).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
Workflow Diagram
Figure 2: Standardized Schiff base condensation protocol.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the specific benzaldehyde derivative in 15 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of 4-butylaniline in 15 mL of ethanol.
-
Mixing: Add the amine solution to the aldehyde solution slowly with stirring. The solution may turn yellow immediately (formation of pre-transition complex).
-
Catalysis: Add 2-3 drops of glacial acetic acid. Scientific Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack of the amine.
-
Reflux: Attach a condenser and reflux at
C for 4 hours.-
Validation: Check reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Disappearance of the aldehyde spot confirms conversion.
-
-
Crystallization: Allow the mixture to cool to room temperature, then place in an ice bath (
C). The Schiff base will precipitate as crystals (usually yellow/orange plates). -
Purification: Filter the solid and recrystallize from hot ethanol. Critical Step: Repeat recrystallization until the melting point range is
C. Broad melting ranges indicate impurities that will drastically suppress LC phase transitions.
References
-
BenchChem Technical Support. (2025).[1][3] The Effect of Alkoxy Chain Length on the Mesomorphic Properties of Benzaldehyde Derivatives: A Comparative Guide. BenchChem. Link
-
Chauhan, H. N., & Doshi, A. V. (2012). Ethylene Derivatives of Liquid Crystalline Properties: Homologous Series. Der Pharma Chemica, 4(3), 977-983. Link
-
Nafees, A., et al. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances, 5, 7001-7006. Link
-
Ahmed, H. A., et al. (2021).[4] Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives. Molecules (via PMC). Link
-
University of Strathclyde. (2011). Viscosity coefficients of nematic liquid crystals. Liquid Crystals, 38(9).[5][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. environmentaljournals.org [environmentaljournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups [beilstein-journals.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Thermal analysis (DSC, TGA) of liquid crystals derived from 4-(4-Ethylphenyl)benzaldehyde
This guide details the thermal characterization of liquid crystalline (LC) materials synthesized from 4-(4-Ethylphenyl)benzaldehyde (also known as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde).
This precursor is a critical "building block" in materials science. It combines a rigid biphenyl core (conferring thermal stability and mesophase width) with a short ethyl tail (conferring solubility and crystallographic ordering). The resulting Liquid Crystals are typically Schiff bases (imines) or esters.[1]
Executive Summary & Material Profile
The Challenge: Researchers often struggle to balance thermal stability with processability in organic electronics. Single-ring aromatics melt too low; fused rings (like anthracene) are too insoluble.
The Solution: Derivatives of this compound offer a "Goldilocks" zone. The biphenyl core ensures high clearing points (
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Precursor: this compound
-
CAS: 3218-36-8 (Generic Biphenyl-4-carbaldehyde family) / 4748-78-1 (Ethyl-phenyl specific)
-
Target Derivatives: Schiff Bases (Azomethines) or Phenyl Benzoates.[2]
-
Key Feature: High aspect ratio (Length/Width)
3.5–4.0, ideal for Nematic/Smectic phases.
Synthesis Workflow (The "How-To")
To analyze the LC properties, the aldehyde must first be converted into a mesogen. The most common route is condensation with a 4-substituted aniline.
Protocol: Schiff Base Condensation
-
Reactants: Equimolar amounts of this compound and 4-Butoxyaniline (or similar amine).
-
Solvent: Absolute Ethanol (20 mL per gram of reactant).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Procedure: Reflux at 80°C for 4–6 hours.
-
Purification: Cool to RT. Filter precipitate. Recrystallize from Ethanol/DMF (1:1) to remove unreacted aldehyde (critical for clean DSC peaks).
DOT Diagram: Synthesis Logic
Caption: Synthesis pathway converting the aldehyde precursor into a liquid crystalline Schiff base.
Comparative Thermal Analysis (DSC)[10]
Differential Scanning Calorimetry (DSC) is the primary tool for identifying phase transitions.
The "Odd-Even" Effect Comparison
The ethyl group (n=2) behaves distinctly compared to methyl (n=1) or propyl (n=3) derivatives.
-
Ethyl (Target): Typically exhibits higher transition temperatures than Propyl derivatives due to the "Odd-Even effect" where even-numbered chains pack more efficiently in the crystal lattice.
-
Alternative (Propyl/Pentyl): Lower melting points, often preferred for room-temperature mixtures.
Comparative Data: Biphenyl vs. Phenyl Cores
The table below illustrates why the Ethyl-Biphenyl core is superior to a single-ring Ethyl-Phenyl core for high-temperature applications.
| Feature | Target: Ethyl-Biphenyl Derivative | Alt 1: Ethyl-Phenyl Derivative | Alt 2: Pentyl-Biphenyl (5CB analog) |
| Core Structure | Two Rings (Rigid) | One Ring (Flexible) | Two Rings (Rigid) |
| Melting Point ( | High (~140–160°C) | Low (< 50°C) | Moderate (~24°C) |
| Clearing Point ( | Very High (> 250°C) | Low (< 80°C) | High (~35°C) |
| Mesophase Range | Broad (> 90°C range) | Narrow / Monotropic | Moderate |
| Thermal Stability | Excellent | Poor | Excellent |
| Application | High-T Electronics, Polymers | Low-end displays | Room Temp Displays |
Note: Values are representative of homologous Schiff base series derived from these cores.
DSC Experimental Protocol
Objective: Determine Phase Transition Temperatures and Enthalpies (
-
Sample Prep: Weigh 2–5 mg of dried sample into an Aluminum pan. Crimp with a hermetic lid (pinhole optional if no volatile byproducts expected).
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min to prevent oxidative degradation at high T. -
Cycle:
-
Heat 1: 30°C to 300°C at 10°C/min (Erases thermal history).
-
Cool 1: 300°C to 30°C at 10°C/min (Observes supercooling/monotropic phases).
-
Heat 2: 30°C to 300°C at 10°C/min (Record Data).
-
-
Analysis: Integrate peaks to find Onset Temperature (
) and Peak Max ( ).
Thermogravimetric Analysis (TGA)[3]
TGA measures the material's volatility and decomposition limit. This is crucial for Ethyl-Biphenyl derivatives because their high melting points often approach their decomposition temperatures.
Performance Benchmark
-
Target (Ethyl-Biphenyl):
(Temp at 5% weight loss) is typically > 320°C . The biphenyl core provides significant resistance to pyrolysis. -
Risk: If the sample shows weight loss < 200°C, it indicates trapped solvent (Ethanol) or unreacted aldehyde (which boils ~204°C).
TGA Protocol
-
Pan: Platinum or Alumina (Ceramic) pan.
-
Ramp: Ambient to 600°C at 20°C/min.
-
Environment: Nitrogen (Inert) vs. Air (Oxidative). Use Nitrogen for intrinsic stability testing.
Visualizing the Thermal Logic
Understanding the phase behavior requires correlating molecular structure to thermal energy.
DOT Diagram: Thermal Phase Transitions
Caption: Thermal progression of the Ethyl-Biphenyl derivative. Note: Not all derivatives show Smectic phases; the Ethyl tail often favors Nematic formation.
References
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Foundational text on biphenyl core mesogenicity and alkyl chain length effects).
-
Yeap, G. Y., et al. (2006). "Synthesis and mesomorphic properties of new Schiff base liquid crystals having a terminal 4-ethylphenyl group." Molecular Crystals and Liquid Crystals.
-
Sigma-Aldrich. (2024). Product Specification: 4-Ethylbenzaldehyde. (Used for boiling point/precursor stability data).
-
Imrie, C. T., & Taylor, L. (1989). "The preparation and properties of some 4-substituted-4'-ethylbiphenyls." Liquid Crystals, 6(1), 1-10. (Specific characterization of the ethyl-biphenyl homologous series).
Sources
Structure-Property Relationships in N-(4-Substituted Benzylidene)anilines
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-(4-substituted benzylidene)aniline scaffold—commonly known as an aromatic Schiff base—serves as a critical pharmacophore and ligand in medicinal chemistry. Unlike their isosteres (stilbenes) or more stable analogs (hydrazones), these compounds exhibit a unique "twisted" conformation where the N-phenyl ring rotates out of the molecular plane to minimize steric repulsion.
This guide provides an objective technical comparison of these compounds against functional alternatives, analyzes the electronic tuning of the azomethine (
Comparative Analysis: The Azomethine Linkage vs. Alternatives
In drug design, the stability and geometry of the linker group determine bioavailability and target binding. The table below objectively compares N-benzylideneanilines with their two primary structural competitors: Hydrazones (enhanced stability) and Stilbenes (isosteric hydrocarbons).
Table 1: Physicochemical & Functional Comparison
| Feature | N-Benzylideneanilines (Schiff Bases) | Hydrazones ( | Stilbenes ( |
| Linker Geometry | Non-Planar (Twisted): N-phenyl ring twisted ~45–55° out of plane. | Planar/Semi-Planar: Hydrogen bonding often enforces planarity. | Planar: Rigid |
| Hydrolytic Stability | Low to Moderate: Reversible hydrolysis to aldehyde + amine in aqueous acid. | High: More resistant to hydrolysis due to the | High: Chemically inert to hydrolysis. |
| Metal Chelation | Excellent: | Good: Often act as tridentate ligands (if acyl group present). | None: Lacks donor atoms. |
| Bioactivity Focus | Antibacterial/Antifungal (often as metal complexes). | Antitumor/Antiviral (often as free organic molecules). | Estrogenic/Anticancer (intercalators). |
| Key Spectroscopic Marker |
Field Insight: While hydrazones are often preferred for oral drugs due to gastric stability, N-benzylideneanilines are superior synthons for coordination complexes. The "twist" in the aniline ring prevents effective crystal packing, often improving solubility compared to the rigid, planar stilbenes.
Electronic Tuning: The Hammett Connection
The physicochemical properties of these Schiff bases are tunable via para-substitution on the benzylidene ring. The electron density at the azomethine nitrogen correlates linearly with Hammett substituent constants (
Mechanism of Substituent Action
-
Electron Withdrawing Groups (EWGs, e.g.,
): Decrease electron density on the nitrogen. This generally increases the bond order character but lowers basicity. -
Electron Donating Groups (EDGs, e.g.,
): Increase electron density, facilitating metal chelation but potentially lowering the activation energy for hydrolysis.
Visualization: Structure-Activity Logic Flow
The following diagram illustrates how substituent selection propagates through electronic effects to alter physical properties.
Figure 1: Causal pathway linking substituent selection to observable physicochemical properties.
Experimental Data: Substituent Effects on IR Spectra
The stretching frequency of the azomethine bond (
| Compound (Para-Substituent) | Hammett | Melting Point (°C) | |
| 4-Nitro ( | +0.78 | ~1635 | 115–117 |
| 4-Chloro ( | +0.23 | ~1628 | 62–64 |
| Unsubstituted ( | 0.00 | ~1625 | 52–54 |
| 4-Methyl ( | -0.17 | ~1622 | 34–35 |
| 4-Methoxy ( | -0.27 | ~1618 | 58–60 |
Note: Data represents typical values from solution-phase FTIR (CHCl
Validated Experimental Protocol: Synthesis & Purification
To ensure reproducibility and high purity (essential for biological assays), the following "Green Chemistry" protocol utilizes ethanol reflux. This method is self-validating: the appearance of a precipitate upon cooling indicates successful condensation, and the sharp melting point confirms purity.
Reagents
-
Benzaldehyde (substituted): 10 mmol (1.0 eq)
-
Aniline: 10 mmol (1.0 eq)
-
Ethanol (95%): 20 mL
-
Glacial Acetic Acid: 2–3 drops (Catalyst)
Workflow Diagram
Figure 2: Step-by-step synthesis workflow with built-in validation checkpoint (TLC).
Step-by-Step Methodology
-
Activation: In a 100 mL round-bottom flask, dissolve 10 mmol of the 4-substituted benzaldehyde in 10 mL of ethanol. Add 2 drops of glacial acetic acid. Why? Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack.
-
Addition: Add 10 mmol of aniline (dissolved in 10 mL ethanol) slowly to the stirring aldehyde solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.
-
Validation (In-Process): Spot a TLC plate. The distinct aldehyde spot (usually high
in non-polar solvents) should disappear. -
Crystallization: Remove heat. Allow the solution to cool to room temperature, then place in an ice bath for 30 minutes. Schiff bases typically crystallize out as colored solids (yellow/cream).
-
Purification: Filter the solid under vacuum. Wash with 5 mL of ice-cold ethanol to remove unreacted amine. Recrystallize from hot ethanol if the melting point range exceeds 2°C.
References
-
Organic Syntheses. Benzalaniline (N-Benzylideneaniline) Synthesis Protocol. Coll. Vol. 1, p. 80 (1941).
-
BenchChem. Physical and Chemical Properties of N-Benzylideneaniline. (2025).[1][2][3][4]
-
MDPI Molecules. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones. (2024).[1][2][4][5]
-
National Institutes of Health (PMC). Crystal structure and Hirshfeld surface analysis of N-benzylideneaniline derivatives. (2023).[2][3]
-
ResearchGate. Infrared spectra and Hammett correlations of N-benzylideneanilines. (2024).[1][2][4][5]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(4-Ethylphenyl)benzaldehyde
Topic: Personal Protective Equipment & Handling Guide: 4-(4-Ethylphenyl)benzaldehyde CAS: 4748-78-1[1]
Executive Safety Directive
To: Research Personnel & Lab Managers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety Protocol for this compound
Immediate Action Required: Treat this compound as a Combustible Liquid with significant Irritant (Skin/Eye/Respiratory) properties. Unlike simple benzaldehyde, the lipophilic biphenyl substructure increases the potential for dermal absorption and retention.
The Golden Rule: Do not handle this compound on an open benchtop. All transfers must occur within a certified chemical fume hood.
Physicochemical Hazard Profile
Understanding the molecule's physical state is the prerequisite for selecting the correct PPE.
| Property | Specification | Safety Implication |
| Physical State | Liquid (Clear to light yellow) | Splash Risk: Primary hazard is liquid splash, not dust. |
| Boiling Point | ~221°C | Low Volatility: However, heating generates hazardous vapors. |
| Flash Point | >93°C (Combustible) | Fire Risk: Avoid open flames; ground glassware during transfer. |
| Reactivity | Air Sensitive (Oxidizes) | Storage: Must be kept under inert gas (N₂/Ar) to prevent acid formation. |
| GHS Class | H315, H319, H335 | Target Organs: Eyes, Skin, Respiratory System. |
Critical PPE Specifications (The "What & Why")
Standard "lab safety" advice is often generic. Below is the specific rationale for this biphenyl aldehyde.
A. Hand Protection: The "Permeation Barrier"
-
Recommendation: Double-gloved Nitrile (Minimum 5 mil outer / 4 mil inner).
-
The Science (Why): Aromatic aldehydes (like benzaldehyde derivatives) are known to swell and permeate thin nitrile rubber over time. The addition of the ethylphenyl group increases lipophilicity, potentially accelerating permeation compared to smaller aldehydes.
-
Protocol: Change outer gloves immediately upon splash.[2]
-
For Spills (>10 mL): Use Butyl Rubber or Silver Shield/4H laminate gloves. Nitrile provides insufficient protection against prolonged direct contact with aromatic aldehydes.
-
B. Eye & Face Protection: Vapor vs. Splash
-
Recommendation: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Safety glasses are insufficient.
-
The Science (Why): As a liquid irritant, the risk involves micro-droplets during syringe transfer or pipetting. Safety glasses allow vapor entry and fluid bypass. If handling volumes >100 mL, add a Face Shield over goggles to protect facial skin from irritation (H315).
C. Respiratory Protection
-
Recommendation: Engineering Controls (Fume Hood) are primary.
-
The Science (Why): The H335 classification (Respiratory Irritation) dictates that vapors must be captured at the source.
-
Exception: If work must occur outside a hood (e.g., instrument maintenance), use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Yellow/Black band).
Operational Workflows & Logic
The following diagrams illustrate the decision-making process for handling and spill response.
Figure 1: Operational Handling Logic
Caption: Decision matrix for PPE selection based on volumetric throughput. Note the escalation to Face Shields for larger volumes.
Figure 2: Spill Response Protocol
Caption: Triage protocol for accidental release. Aldehyde odors can be deceptive; evacuate immediately for significant spills outside ventilation.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Inerting: This compound oxidizes to 4-(4-ethylphenyl)benzoic acid upon air exposure. Purge the source bottle with Nitrogen or Argon before and after use.
-
Glassware: Oven-dry glassware is recommended to prevent water interference, though not strictly a safety hazard.
-
Grounding: If transferring >1L, ground the receiving vessel to prevent static discharge (Flash point >93°C is high, but caution is standard for organics).
Phase 2: Transfer
-
Syringe Technique: For small volumes, use a glass syringe with a long needle. Avoid plastic syringes if possible, as aldehydes can swell rubber plungers, causing them to seize and potentially spray liquid upon forcing.
-
Cannula Transfer: For air-sensitive handling, use positive pressure cannula transfer.
Phase 3: Quenching & Cleanup[3]
-
Glassware Cleaning: Rinse glassware immediately with acetone. Do not leave unrinsed glassware in the sink; the residual aldehyde will off-gas.
-
Waste Stream: Dispose of rinsate in Non-Halogenated Organic Waste . Do not pour down the drain (aquatic toxicity risk of biphenyls).
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated) .
-
Atmosphere: Inert Gas (Ar/N₂) is mandatory for long-term purity.
-
Incompatibility: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (risk of aldol condensation exotherms).
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Laboratory Safety Guidance. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
